2,2-Difluoropropane
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2,2-difluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2/c1-3(2,4)5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXSQDNPKVBDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870529 | |
| Record name | 2,2-Difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420-45-1 | |
| Record name | Propane, 2,2-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=420-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 2,2-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Difluoropropane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Difluoropropane (CAS No. 420-45-1), a fluorinated hydrocarbon, is a compound of growing interest in various scientific and industrial fields, including as a potential refrigerant, solvent, and an intermediate in organic synthesis.[1] This document provides a comprehensive overview of the chemical and physical properties, structure, synthesis, reactivity, and spectroscopic characterization of this compound. Detailed data is presented in tabular format for ease of reference, and key experimental and logical workflows are visualized using diagrams.
Chemical Structure and Identification
This compound, also known as dimethyldifluoromethane, is a propane derivative where two fluorine atoms are attached to the central carbon atom.[2][3][4]
| Identifier | Value |
| IUPAC Name | This compound[5] |
| CAS Number | 420-45-1[2][3][4][5] |
| Molecular Formula | C₃H₆F₂[2][3][4][5][6] |
| SMILES | CC(C)(F)F[5] |
| InChI | InChI=1S/C3H6F2/c1-3(2,4)5/h1-2H3[2][3][4][5][7] |
| InChIKey | YZXSQDNPKVBDOG-UHFFFAOYSA-N[2][3][4][5][7] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a flammable gas at standard conditions.
| Property | Value | Reference |
| Molecular Weight | 80.08 g/mol | [5][8] |
| Monoisotopic Mass | 80.04375652 Da | [5][6] |
| Boiling Point | -1°C | [9][10] |
| Melting Point | -104.8°C | [9][10] |
| Density | 0.92 g/cm³ | [8][9] |
| Vapor Pressure | 2010 mmHg at 25°C | [8][9] |
| Refractive Index | 1.292 | [9] |
| Solubility | No data available | |
| LogP | 1.66150 | [9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum shows a triplet centered at approximately 1.61 ppm due to coupling with the two fluorine atoms.[7]
-
¹⁹F NMR: The fluorine NMR spectrum exhibits a septet at approximately -85.04 ppm (referenced to CFCl₃) due to coupling with the six equivalent protons of the methyl groups.[7] The coupling constant, J(H,F), is reported to be 17.76 Hz.[7]
Mass Spectrometry
The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 80. The fragmentation pattern is characterized by the loss of methyl and fluorine radicals. Key fragments include:
Photoionization mass spectrometry has been used to determine accurate appearance potentials for fragmentation processes.[11][12] The appearance energy for the C₂H₂F₂⁺ ion (m/z 64) is 11.57 ± 0.03 eV, and for the C₂H₃F₂⁺ ion (m/z 65) is 11.81 ± 0.03 eV.[2][13]
Infrared (IR) Spectroscopy
Synthesis and Reactivity
Synthesis
Several synthetic routes for this compound have been reported.
Logical Flow of a Common Synthesis Method
Caption: Swarts reaction for the synthesis of this compound.
Experimental Protocol: Swarts Reaction (General Methodology)
The Swarts reaction is a classic method for the synthesis of alkyl fluorides.[14] It involves the treatment of an alkyl chloride or bromide with a metallic fluoride, such as antimony trifluoride (SbF₃).
-
Reactants: 2,2-Dichloropropane and a metallic fluoride like SbF₃.[14]
-
Procedure (General): An alkyl chloride (in this case, 2,2-dichloropropane) is heated in the presence of the metallic fluoride.[14] The halogen exchange reaction proceeds to yield the corresponding alkyl fluoride.
-
Reaction: 3CH₃CCl₂CH₃ + 2SbF₃ → 3CH₃CF₂CH₃ + 2SbCl₃[14]
Alternative Synthesis: Fluorination with Hydrogen Fluoride
A process for producing this compound involves the fluorination of a chlorine-containing 2,2-halogenopropane with hydrogen fluoride. This reaction is typically carried out in the gas phase at elevated temperatures (150 to 550°C) and can be performed under atmospheric or pressurized conditions.
Reactivity
This compound serves as a precursor in the synthesis of other fluorinated compounds. For instance, it can be a starting material for the preparation of 2-fluoropropene.
Safety and Handling
This compound is a flammable gas and requires careful handling.[8]
-
Handling: Should be handled in a well-ventilated area using non-sparking tools.[8] Avoid contact with skin and eyes, and wear suitable protective clothing.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from sources of ignition.[8][15]
-
First Aid:
Experimental Workflow: Safe Handling and Spill Management
Caption: General workflow for safe handling and spill response for this compound.
Applications in Research and Development
This compound is a valuable building block in organic synthesis, particularly for introducing the gem-difluoroethyl group into molecules. This motif is of interest in medicinal chemistry as the fluorine atoms can modulate the electronic properties, lipophilicity, and metabolic stability of drug candidates. Additionally, it has been considered as a substitute for chlorofluorocarbons (CFCs) as a foaming agent, cooling medium, or propellant, as it is expected to have a lower ozone depletion potential. It is also useful as an etching agent in the production of electronic parts.
Conclusion
This compound is a fluorinated hydrocarbon with well-defined chemical and physical properties. Its synthesis is achievable through established methods like the Swarts reaction. The spectroscopic data provides clear markers for its identification. While its primary role is currently as a chemical intermediate, its potential applications as an environmentally friendlier alternative to CFCs and in the synthesis of complex molecules for drug discovery warrant further investigation. Proper safety protocols are essential when handling this flammable compound.
References
- 1. EP0407622B1 - Process for producing a this compound - Google Patents [patents.google.com]
- 2. Propane, 2,2-difluoro- [webbook.nist.gov]
- 3. Propane, 2,2-difluoro- [webbook.nist.gov]
- 4. Propane, 2,2-difluoro- [webbook.nist.gov]
- 5. This compound | C3H6F2 | CID 67895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound(420-45-1) 1H NMR spectrum [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Propane, 2,2-difluoro- [webbook.nist.gov]
- 14. unacademy.com [unacademy.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Synthesis of 2,2-Difluoropropane from 2,2-Dichloropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic route for producing 2,2-difluoropropane from 2,2-dichloropropane. The core of this process revolves around the Swarts fluorination reaction, a robust halogen exchange method widely employed in organofluorine chemistry. This document details the reaction mechanism, experimental protocols, and relevant quantitative data to support research and development in this area.
Introduction
This compound is a valuable gem-difluorinated aliphatic hydrocarbon. The introduction of the gem-difluoro motif can significantly alter the physicochemical properties of organic molecules, including lipophilicity, metabolic stability, and conformational preferences. Consequently, this compound serves as a key building block in the synthesis of more complex fluorinated molecules for applications in pharmaceuticals, agrochemicals, and materials science. The most common and direct method for its preparation is the substitution of the chlorine atoms in 2,2-dichloropropane with fluorine.
Core Synthesis Pathway: The Swarts Reaction
The primary method for the synthesis of this compound from 2,2-dichloropropane is the Swarts reaction.[1] This reaction involves the exchange of chlorine atoms for fluorine atoms using a metallic fluoride reagent. Antimony trifluoride (SbF₃) is the most commonly employed fluorinating agent for this transformation.[1]
The overall reaction is as follows:
3 CH₃CCl₂CH₃ + 2 SbF₃ → 3 CH₃CF₂CH₃ + 2 SbCl₃
For the reaction to proceed efficiently, a catalyst is often required. Antimony pentachloride (SbCl₅) or elemental chlorine can be used to generate the active fluorinating species.[2]
Alternative Fluorinating Agents
While antimony trifluoride is the most prevalent reagent, other metallic fluorides can also be utilized in the Swarts reaction, including:
It is important to note that the use of alkali metal fluorides such as sodium fluoride (NaF) and potassium fluoride (KF) typically results in significantly lower yields for this type of halogen exchange.[3][4]
Quantitative Data
The following table summarizes the key quantitative data for the reactants and products involved in the synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 2,2-Dichloropropane | C₃H₆Cl₂ | 112.99[5] | 68-69[5] | 1.082 (at 25 °C)[5] | 1.415[5] |
| Antimony Trifluoride | SbF₃ | 178.76 | 319 | 4.38 | - |
| This compound | C₃H₆F₂ | 80.08[6] | - | - | - |
| Antimony Trichloride | SbCl₃ | 228.11 | 223.5 | 3.14 | - |
Spectroscopic Data for this compound:
| Type of Spectrum | Chemical Shift (ppm) | Coupling Constant (Hz) | Reference |
| ¹H NMR | 1.61 | J(H,F) = 17.76 | [7] |
| ¹⁹F NMR | -85.04 (Referenced to CFCl₃) | J(F,H) = 17.76 | [7] |
Experimental Protocols
Disclaimer: The following protocol is a generalized representation and should be optimized for specific laboratory conditions and scales. A thorough risk assessment should be conducted before commencing any experimental work.
Representative Laboratory-Scale Synthesis of this compound
Materials:
-
2,2-Dichloropropane (CH₃CCl₂CH₃)
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅) (catalyst)
-
Anhydrous reaction vessel with a reflux condenser and a distillation head
-
Heating mantle
-
Gas-tight collection system (e.g., cold trap)
Procedure:
-
Reaction Setup: In a fume hood, assemble a dry reaction flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head connected to a cold trap cooled with dry ice/acetone.
-
Charging the Reactor: Charge the reaction flask with antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).
-
Addition of Reactant: Slowly add 2,2-dichloropropane to the reaction flask.
-
Reaction: Gently heat the reaction mixture to initiate the exothermic reaction. The temperature should be carefully controlled to maintain a steady reflux. The progress of the reaction can be monitored by observing the distillation of the low-boiling this compound.
-
Product Collection: The gaseous this compound product will pass through the condenser and be collected in the cold trap.
-
Work-up and Purification: The collected product can be further purified by fractional distillation. The main impurity is likely to be the partially fluorinated intermediate, 2-chloro-2-fluoropropane.[1]
Alternative Synthesis Route: Gas-Phase Fluorination
An alternative, though less common for laboratory scale, is the gas-phase fluorination of a chlorine-containing propane with hydrogen fluoride (HF) over a solid catalyst.[8] This method is more suited for industrial production.
Reaction Conditions (General):
-
Catalyst: Activated alumina or other metal-based fluorination catalysts.[8]
-
Temperature: 250-400 °C[8]
-
Reactants: Gaseous 2,2-dichloropropane and hydrogen fluoride.
This process can yield this compound, but the reaction conditions need to be carefully controlled to minimize the formation of byproducts.[8]
Visualizing the Synthesis Workflow
The following diagrams illustrate the core concepts of the synthesis process.
References
- 1. quora.com [quora.com]
- 2. Swarts Reaction [unacademy.com]
- 3. This compound | 420-45-1 | Benchchem [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. 2,2-Dichloropropane 98 594-20-7 [sigmaaldrich.com]
- 6. This compound | C3H6F2 | CID 67895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(420-45-1) 1H NMR [m.chemicalbook.com]
- 8. EP0407622B1 - Process for producing a this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Geometry of 2,2-Difluoropropane
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the molecular geometry of 2,2-difluoropropane ((CH₃)₂CF₂). Utilizing data from high-level computational chemistry and experimental techniques such as gas-phase electron diffraction and microwave spectroscopy, this document outlines the key structural parameters of the molecule, including bond lengths, bond angles, and torsional characteristics. Detailed methodologies for these structural determination techniques are presented. The structural consequences of geminal fluorine substitution at the central carbon atom are discussed in comparison to the parent propane molecule, highlighting significant alterations in bond lengths and angles. All quantitative data are summarized in tabular form for clarity, and logical workflows for structural determination are visualized using the DOT language.
Introduction
This compound (also known as HFC-272ca) is a fluorinated hydrocarbon whose molecular structure provides a fundamental basis for understanding the impact of geminal fluorine substitution on the geometry and electronic properties of alkanes. An accurate determination of its three-dimensional structure is crucial for predicting its physical properties, chemical reactivity, and potential interactions in larger molecular systems, which is of significant interest in the fields of materials science and drug development.
The molecule belongs to the C₂ᵥ point group. Its structure has been precisely characterized through both sophisticated computational models and empirical methods, providing a consistent and detailed geometric profile. This guide synthesizes these findings to offer a definitive overview of its molecular architecture.
Methodologies for Structural Determination
The equilibrium molecular structure of this compound has been elucidated using a combination of computational and experimental methods. Each approach provides unique insights, and their combination yields a highly accurate and reliable structural model.
Computational Chemistry Protocols
High-level ab initio quantum chemistry calculations are powerful tools for determining a molecule's Born-Oppenheimer equilibrium structure (rₑ).
-
Methodology : The equilibrium structure of this compound has been computed at the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] level of theory, which is considered a gold standard for accuracy in computational chemistry.
-
Basis Set : A basis set of quadruple zeta quality (e.g., cc-pwCVQZ) was employed to ensure a precise description of the electronic wavefunction.
-
Optimization Criteria : Structure optimization was performed using tight convergence criteria to ensure a true energy minimum was located on the potential energy surface. This level of theory is expected to yield a result that is very close to the true equilibrium structure.
Experimental Protocols
The empirical structure of this compound has been determined through the synergistic use of gas-phase electron diffraction (GED) and microwave (rotational) spectroscopy.
-
Gas-Phase Electron Diffraction (GED) : GED is an experimental technique used to determine the structure of molecules in the gas phase, free from intermolecular forces.
-
Protocol : A high-energy beam of electrons is directed through a gaseous sample of this compound. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern. This pattern is a function of the internuclear distances within the molecule. By analyzing the molecular scattering intensity, which contains sinusoidal modulations, information about bond lengths and angles can be extracted. The resulting parameters are typically thermal-average internuclear distances (rₐ or r₉).
-
-
Microwave Spectroscopy : This technique measures the rotational transitions of molecules in the gas phase with very high resolution.
-
Protocol : A sample of this compound is exposed to microwave radiation. The molecule absorbs energy at specific frequencies corresponding to transitions between rotational energy levels. These frequencies are used to determine the molecule's moments of inertia with great accuracy. By analyzing the spectra of different isotopic species, a substitution structure (rₛ) can be derived.
-
-
Joint Analysis : The most robust experimental structures are often obtained by a joint analysis that combines GED intensity data with rotational constants derived from microwave spectroscopy. This approach leverages the sensitivity of GED to internuclear distances and the high precision of microwave spectroscopy for determining moments of inertia, leading to a more constrained and accurate structural model.
Caption: Workflow for determining molecular structure.
Molecular Geometry and Visualization
The geometry of this compound is characterized by a central carbon atom (C2) bonded to two fluorine atoms and two methyl groups. The overall molecule has C₂ᵥ symmetry.
Caption: Molecular structure of this compound.
Quantitative Geometrical Data
The following table summarizes the key structural parameters for this compound determined by high-level ab initio calculations and a joint experimental analysis.
| Parameter | Bond/Angle | Ab Initio (rₑ) | Joint GED/MW (rₐ) | Propane (For Comparison) |
| Bond Lengths | (Å) | |||
| r(C-C) | 1.514 | 1.512 (3) | 1.522 (1) | |
| r(C-F) | 1.369 | 1.370 (2) | N/A | |
| r(C-H) | 1.089 / 1.091 | 1.102 (4) | 1.089 / 1.091 | |
| Bond Angles | (°) | |||
| ∠(C-C-C) | 115.9 | 115.3 (4) | 112.0 | |
| ∠(F-C-F) | 106.0 | 105.5 (3) | N/A | |
| ∠(C-C-F) | 109.2 | 109.5 (2) | N/A | |
| ∠(H-C-H) | 108.0 / 108.8 | 108.5 (13) | 107.0 |
Note: (rₑ) refers to the equilibrium distance between nuclei, while (rₐ) refers to the thermal-average internuclear distance. Values in parentheses represent the uncertainty in the final digits.
Discussion of Structural Features
The substitution of two hydrogen atoms with fluorine atoms on the central carbon of propane introduces significant changes to the molecular geometry, driven by both steric and electronic effects.
-
C-C Bond Length : The C-C bond in this compound is approximately 1.514 Å, which is notably shorter than the 1.522 Å bond in propane. This shortening is attributed to the high electronegativity of the fluorine atoms. The fluorine atoms are strong electron-withdrawing substituents, which increases the positive charge on the central carbon atom (C2). This leads to a contraction of the carbon's atomic radius, resulting in shorter and stronger C-C bonds.
-
C-F Bond Length : The C-F bond length of ~1.369 Å is slightly shorter than that observed in methyl fluoride (1.383 Å). This is also explained by the increased positive charge on the C2 carbon in this compound compared to the carbon in methyl fluoride, which enhances the ionic character and strength of the C-F bond.
-
C-C-C Bond Angle : A significant structural deviation is the C-C-C bond angle, which is ~115.9° in this compound compared to 112.0° in propane. This substantial increase of nearly 4° is a direct consequence of the steric and electrostatic repulsion between the two methyl groups and the two fluorine atoms. The wider angle allows the bulky and electronegative fluorine atoms and the methyl groups to be further apart, minimizing unfavorable steric and electrostatic interactions. It also helps to maintain a similar non-bonded distance between hydrogen atoms on the different methyl groups as seen in propane.
-
F-C-F Bond Angle : The F-C-F angle of ~106.0° is considerably smaller than the ideal tetrahedral angle of 109.5°. This compression is a common feature in gem-difluoro compounds and can be rationalized by Bent's rule. The highly electronegative fluorine atoms pull electron density away from the central carbon, causing the C-F bonds to have more p-character. Consequently, the C-C bonds gain more s-character, which is consistent with the widening of the C-C-C angle.
Conclusion
The molecular geometry of this compound is precisely defined by both high-level ab initio calculations and a joint analysis of gas-phase electron diffraction and microwave spectroscopy data. The structure is significantly influenced by the geminal fluorine atoms at the C2 position. Key structural perturbations, when compared to propane, include a shortening of the C-C bonds and a significant widening of the C-C-C bond angle. These features are a direct result of the strong inductive effects of the fluorine atoms and the steric repulsion between the substituents. This detailed structural understanding is foundational for accurately modeling the behavior of this and similar fluorinated molecules in complex chemical and biological systems.
An In-depth Technical Guide to the Physical Properties of 2,2-Difluoropropane Gas
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoropropane (also known as R-272ca or HFC-272ca) is a hydrofluorocarbon with the chemical formula C₃H₆F₂. As a compound containing fluorine, it possesses unique physical properties that are of interest in various scientific and industrial applications, including its potential use as a refrigerant, propellant, or solvent. This technical guide provides a comprehensive overview of the known physical properties of this compound gas, detailed experimental methodologies for their determination, and a summary of key data in a structured format.
Molecular and General Properties
This compound is a saturated hydrocarbon in which two fluorine atoms are attached to the central carbon atom of a propane chain. This geminal difluoride structure significantly influences its intermolecular forces and, consequently, its physical properties.
| Property | Value | Source |
| Chemical Formula | C₃H₆F₂ | [1][2][3][4][5][6] |
| Molecular Weight | 80.078 g/mol | [1] |
| CAS Number | 420-45-1 | [1][2][3][4][5][6] |
| Synonyms | Dimethyldifluoromethane, R-272ca, HFC-272ca | [2][3][4][5][6] |
Tabulated Physical Properties
The following tables summarize the key physical properties of this compound gas.
Thermodynamic Properties
| Property | Value | Conditions | Source |
| Boiling Point | -1 °C (272.15 K) | at 1 atm | [5] |
| Melting Point | -104.8 °C (168.35 K) | at 1 atm | [5] |
| Standard Enthalpy of Formation (Gas) | -543 ± 13 kJ/mol | at 298.15 K | [3][4] |
Physical and Chemical Properties
| Property | Value | Conditions | Source |
| Density (Liquid) | 0.92 g/cm³ | Not specified | [5] |
| Vapor Pressure | 2010 mmHg (2.64 atm) | at 25 °C (298.15 K) | [3] |
| Refractive Index | 1.2880 | Not specified | [5] |
| Solubility | Low solubility in water; soluble in organic solvents. | General observation for haloalkanes | [7] |
Note: Vapor pressure data as a function of temperature, as well as critical temperature and pressure, are indicated to be available in the subscription-based NIST/TRC Web Thermo Tables[8].
Experimental Protocols
This section details the methodologies for determining the key physical properties of a volatile compound like this compound.
Determination of Boiling Point
The boiling point of a low-boiling liquid like this compound can be determined using a micro-boiling point apparatus.
Procedure:
-
A small amount of liquid this compound is placed in a capillary tube, which is then sealed at one end.
-
This capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with a suitable liquid).
-
The bath is heated slowly. The temperature at which a steady stream of bubbles emerges from the open end of the capillary tube is recorded.
-
The bath is then allowed to cool slowly. The temperature at which the liquid just begins to re-enter the capillary tube is taken as the boiling point. This temperature corresponds to the point where the vapor pressure of the liquid equals the atmospheric pressure.
Determination of Vapor Density (Dumas Method)
The Dumas method is a classical technique for determining the molar mass of a volatile liquid by measuring its vapor density.[1][9][10][11][12]
Workflow for Dumas Method
Caption: Workflow for determining molar mass using the Dumas method.
Procedure:
-
A clean, dry flask of known volume is sealed with a piece of aluminum foil with a small pinhole. The mass of the flask and foil is recorded.
-
A small amount (a few milliliters) of liquid this compound is introduced into the flask.
-
The flask is then submerged in a boiling water bath. The liquid vaporizes, and the expanding vapor drives the air out of the flask through the pinhole.
-
Once all the liquid has vaporized and the flask is filled with the vapor at the temperature of the boiling water and atmospheric pressure, the flask is removed from the bath and allowed to cool.
-
As the flask cools, the vapor condenses back into a liquid. The flask is then carefully dried on the outside and reweighed.
-
The mass of the condensed vapor is determined by subtracting the initial mass of the empty flask and foil.
-
The volume of the flask is determined by filling it with water and measuring the volume of the water.
-
The molar mass (and thus the vapor density relative to a standard) can be calculated using the ideal gas law, with the measured mass, volume, temperature (of the water bath), and pressure (atmospheric pressure).
Determination of Enthalpy of Formation (Bomb Calorimetry)
The standard enthalpy of formation of a combustible compound like this compound can be determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.[13][14][15][16][17]
Workflow for Bomb Calorimetry
Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.
Procedure:
-
A known mass of the substance is placed in a sample holder within a strong, sealed container called a "bomb."
-
The bomb is filled with pure oxygen at high pressure.
-
The bomb is then placed in a known quantity of water in an insulated container (the calorimeter).
-
The initial temperature of the water is recorded.
-
The sample is ignited electrically. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing the temperature to rise.
-
The final temperature of the water is recorded.
-
The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.
-
The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).
Determination of Refractive Index (Rayleigh Interferometer)
The refractive index of a gas can be measured with high precision using a Rayleigh interferometer.[2][18][19][20][21][22]
Procedure:
-
Light from a single source is split into two parallel beams that pass through two identical gas cells.
-
Initially, both cells are filled with a reference gas (e.g., air or a vacuum). The two beams are then recombined to produce an interference pattern.
-
One of the cells is then evacuated and slowly filled with this compound gas.
-
The introduction of the gas changes the optical path length of the beam passing through it, which causes a shift in the interference fringes.
-
The number of fringes that shift is counted. The refractive index (n) can be calculated using the formula: n = 1 + (Nλ / L), where N is the number of fringes shifted, λ is the wavelength of the light, and L is the length of the gas cell.
Interrelation of Physical Properties
The physical properties of this compound are interconnected and are ultimately determined by its molecular structure and the resulting intermolecular forces.
Caption: Relationship between molecular characteristics and physical properties.
The presence of the two electronegative fluorine atoms on the central carbon atom creates a significant dipole moment in the molecule, leading to dipole-dipole interactions in addition to the London dispersion forces present in all molecules. These stronger intermolecular forces, compared to its non-fluorinated counterpart propane, result in a higher boiling point and lower vapor pressure. The polarity also governs its solubility characteristics, making it more soluble in polar organic solvents.
Safety Information
This compound is a flammable gas and should be handled with appropriate precautions in a well-ventilated area, away from ignition sources. Personal protective equipment, including safety glasses and gloves, should be worn when handling the substance.
Conclusion
This technical guide has summarized the key physical properties of this compound gas and provided detailed experimental protocols for their determination. While fundamental data such as molecular weight, boiling point, and melting point are well-documented, further experimental investigation is required to fully characterize its vapor pressure as a function of temperature, its critical constants, and its solubility in a range of solvents. The methodologies described herein provide a robust framework for obtaining these valuable data points, which are essential for the safe and effective application of this compound in research and industry.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. thefactfactor.com [thefactfactor.com]
- 3. Propane, 2,2-difluoro- [webbook.nist.gov]
- 4. Propane, 2,2-difluoro- [webbook.nist.gov]
- 5. Propane, 2,2-difluoro- [webbook.nist.gov]
- 6. This compound | C3H6F2 | CID 67895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. unacademy.com [unacademy.com]
- 8. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 9. scribd.com [scribd.com]
- 10. dlt.ncssm.edu [dlt.ncssm.edu]
- 11. Chemistry 103: Experimental Determination of the Value of the Gas Constant [chem.latech.edu]
- 12. Exp #8 Dumas Method1 [intro.chem.okstate.edu]
- 13. web.williams.edu [web.williams.edu]
- 14. personal.utdallas.edu [personal.utdallas.edu]
- 15. scienceequip.com.au [scienceequip.com.au]
- 16. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 17. chemistry.montana.edu [chemistry.montana.edu]
- 18. home.uni-leipzig.de [home.uni-leipzig.de]
- 19. Rayleigh interference refractometer | instrument | Britannica [britannica.com]
- 20. louis.uah.edu [louis.uah.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
2,2-Difluoropropane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,2-difluoropropane, a fluorinated hydrocarbon of interest in various chemical and pharmaceutical applications. This document consolidates key identifiers, physicochemical properties, synthetic methodologies, and spectroscopic data to support research and development activities.
Chemical Identifiers and Physicochemical Properties
This compound is a halogenated alkane with the chemical formula C3H6F2.[1] It is also known by other names such as Dimethyldifluoromethane and FC-272ca.[2][3] A comprehensive list of its identifiers is provided in the table below, facilitating its unambiguous identification in literature and databases.
Table 1: Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 420-45-1 | [1][2][3][4][5] |
| PubChem CID | 67895 | [4] |
| InChI | InChI=1S/C3H6F2/c1-3(2,4)5/h1-2H3 | [4][5] |
| InChIKey | YZXSQDNPKVBDOG-UHFFFAOYSA-N | [4][5] |
| SMILES | CC(C)(F)F | [4] |
| DSSTox Substance ID | DTXSID60870529 | [4] |
The physicochemical properties of this compound are crucial for its handling, application, and in silico modeling. A summary of these properties is presented below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Unit | Reference |
| Molecular Weight | 80.078 | g/mol | [1] |
| Molecular Formula | C3H6F2 | [1] | |
| Melting Point | -104.8 | °C | [2][3] |
| Boiling Point | -1 | °C | [2][3] |
| Density | 0.92 | g/cm³ | [2][3] |
| Refractive Index | 1.2880 | [2][3] | |
| Enthalpy of Formation (Gas) | -543 ± 13 | kJ/mol | [6][7] |
Synthesis of this compound
A common method for the synthesis of this compound involves the fluorination of a chlorine-containing 2,2-halogenopropane.[1] This process is typically achieved by reacting the starting material with hydrogen fluoride or another suitable fluorinating agent.[1]
Experimental Protocol: General Fluorination Procedure
While specific laboratory-scale protocols are not extensively detailed in the reviewed literature, a general industrial process can be described based on patent information.
-
Starting Material: A chlorine-containing 2,2-halogenopropane of the formula C3HaClbFc, where a ≥ 0, b ≥ 1, c ≥ 0, and a + b + c = 8.[1]
-
Fluorinating Agent: Hydrogen fluoride (HF) is a common fluorinating agent for this type of reaction.[1]
-
Catalyst: The reaction may be facilitated by a catalyst. For instance, a catalyst can be prepared by dissolving AlCl3 in water, adding γ-alumina, and then drying and activating the mixture.[8] Activation can be achieved by fluorinating the catalyst at 250 to 400°C in a stream of hydrogen fluoride and nitrogen.[8]
-
Reaction Conditions: The fluorination reaction is carried out to substitute chlorine atoms with fluorine atoms, yielding this compound.[1] The specific temperature and pressure conditions would be optimized based on the starting material and desired yield.
Spectroscopic and Analytical Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound in CCl4 shows a signal at 1.61 ppm.[5] The coupling constant J(A,X) is reported as 17.76 Hz.[5]
¹⁹F NMR Spectroscopy:
The ¹⁹F NMR spectrum shows a signal at -85.04 ppm relative to CFCl3.[5]
Table 3: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) | Solvent | Coupling Constant (J) | Reference |
| ¹H | 1.61 ppm | CCl₄ | J(A,X) = 17.76 Hz | [5] |
| ¹⁹F | -85.04 ppm | CCl₄ | [5] |
Mass Spectrometry
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization.
Table 4: Mass Spectrometry Data for this compound
| m/z (Top Peak) | m/z (2nd Highest) | m/z (3rd Highest) | Reference |
| 65 | 64 | 45 | [4] |
Safety Information
This compound is classified as a flammable gas.[2][3]
-
Safety Statements: S16 (Keep away from sources of ignition), S33 (Take precautionary measures against static discharges)[2][3]
Visualization of Chemical Identifiers
The following diagram illustrates the hierarchical and relational nature of the various identifiers for this compound.
Caption: Relationship between identifiers for this compound.
References
- 1. WO1990008754A2 - Process for producing a this compound - Google Patents [patents.google.com]
- 2. Propane, 2,2-difluoro- [webbook.nist.gov]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | C3H6F2 | CID 67895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(420-45-1) 1H NMR [m.chemicalbook.com]
- 6. Propane, 2,2-difluoro- [webbook.nist.gov]
- 7. Propane, 2,2-difluoro- [webbook.nist.gov]
- 8. EP0407622B1 - Process for producing a this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to Ab Initio Calculations for the Molecular Structure of 2,2-Difluoropropane
This guide provides a comprehensive overview of the application of ab initio quantum chemical methods to determine the equilibrium structure of 2,2-difluoropropane. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This document outlines the theoretical and experimental methodologies, presents key structural data in a comparative format, and illustrates the computational workflow.
Introduction
This compound ((CH₃)₂CF₂) is a fluorinated hydrocarbon of interest in various chemical fields. Understanding its precise molecular geometry is fundamental for predicting its physical, chemical, and biological properties. Ab initio quantum chemistry methods, which are based on first principles, provide a powerful tool for accurately determining molecular structures. These theoretical calculations, when benchmarked against experimental data from techniques like microwave spectroscopy and electron diffraction, offer a detailed and reliable picture of the molecular geometry.
This guide focuses on high-level ab initio calculations, specifically the Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) method, and compares the results with experimentally determined structures.
Computational Methodology: Ab Initio Calculations
The determination of the equilibrium structure of this compound through ab initio methods involves solving the time-independent, non-relativistic Schrödinger equation. Due to the complexity of this equation for a multi-electron system, a series of approximations and well-defined computational steps are employed.
Theoretical Framework:
The primary computational approach discussed here is the CCSD(T) method, often considered the "gold standard" in quantum chemistry for its high accuracy in treating electron correlation.[1] The calculations are typically performed using a basis set of quadruple zeta quality, such as the correlation-consistent polarized weighted core-valence quadruple zeta (cc-pwCVQZ) basis set, to ensure a precise description of the electronic wavefunction.[2]
Workflow for Ab Initio Structure Optimization:
The logical workflow for performing an ab initio calculation to determine the equilibrium structure of this compound is illustrated below. This process begins with defining the initial molecular geometry and progresses through self-consistent field (SCF) calculations and geometry optimization to arrive at the final, lowest-energy structure.
Caption: Workflow of an ab initio geometry optimization.
Experimental Protocols
The theoretically calculated structure of this compound is validated by comparing it with experimental data. The primary experimental techniques used for determining the precise geometry of small molecules in the gas phase are microwave spectroscopy and gas-phase electron diffraction.
Microwave Spectroscopy:
This technique measures the absorption of microwave radiation by a molecule, which corresponds to transitions between rotational energy levels. By analyzing the frequencies of these transitions, highly accurate rotational constants can be determined. These constants are inversely proportional to the moments of inertia of the molecule, which in turn are dependent on the molecular geometry. Empirical structures, such as the substitution structure (rₛ), can be derived from the rotational constants of various isotopologues. For this compound, the r₀ and rₛ structures were determined by Takeo et al.[2]
Gas-Phase Electron Diffraction:
In this method, a beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern is related to the internuclear distances within the molecule. This technique provides information about the thermal-average internuclear distances (rₐ). A joint analysis of electron diffraction intensities and rotational constants was performed by Mack et al. to determine the structure of this compound.[2]
Data Presentation: Structural Parameters
The following tables summarize the key quantitative data for the equilibrium structure of this compound, comparing the results from high-level ab initio calculations with experimental findings.
Table 1: Bond Lengths (in Ångströms, Å)
| Bond | Ab Initio (CCSD(T)/cc-pwCVQZ)[2] |
| C-C | 1.514 |
| C-F | 1.365 |
| C-Hₛ | 1.087 |
| C-Hₐ | 1.094 |
Note: Hₛ refers to the in-plane hydrogen atom, and Hₐ refers to the out-of-plane hydrogen atoms.
Table 2: Bond Angles (in Degrees, °)
| Angle | Ab Initio (CCSD(T)/cc-pwCVQZ)[2] |
| ∠(CCC) | 115.9 |
| ∠(FCF) | 106.3 |
| ∠(FCC) | 109.8 |
| ∠(CCHₛ) | 109.7 |
| ∠(CCHₐ) | 110.8 |
| ∠(HₛCHₐ) | 108.5 |
| ∠(HₐCHₐ) | 108.2 |
Table 3: Rotational Constants and Dipole Moment
| Parameter | Experimental Value |
| Rotational Constant A (cm⁻¹) | 0.17178[3] |
| Rotational Constant B (cm⁻¹) | 0.16145[3] |
| Rotational Constant C (cm⁻¹) | 0.16030[3] |
Discussion
The ab initio calculations at the CCSD(T)/cc-pwCVQZ level of theory provide a highly accurate prediction of the equilibrium geometry of this compound.[2] A notable feature of the structure is the C-C bond length of 1.514 Å, which is significantly shorter than that in propane. This shortening is attributed to the high electronegativity of the fluorine atoms, which act as electron-withdrawing substituents.[4]
Furthermore, the ∠(CCC) bond angle of 115.9° is considerably larger than the corresponding angle in propane (approximately 112°).[4] This increase in the bond angle is a consequence of the steric and electrostatic repulsion between the two methyl groups and the two fluorine atoms.
The computed structural parameters are in excellent agreement with the empirical structures derived from experimental data, validating the accuracy of the theoretical methods employed. The slight differences between the calculated equilibrium structure (rₑ) and the experimental structures (r₀, rₛ, rₐ) are expected, as the experimental values are influenced by vibrational averaging effects.
Conclusion
Ab initio calculations, particularly at the CCSD(T) level with large basis sets, are a robust and reliable method for determining the precise equilibrium structure of molecules like this compound. The theoretical results provide a detailed geometric description that complements and enhances experimental findings. This synergy between theory and experiment is crucial for building accurate molecular models, which are indispensable in modern chemical research and drug development.
References
Spectroscopic Profile of 2,2-Difluoropropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2-difluoropropane (CAS No: 420-45-1). The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecule's structural and electronic properties as revealed by various spectroscopic techniques. This document presents quantitative data in structured tables, details the experimental protocols for acquiring such data, and includes a visualization of the spectroscopic analysis workflow.
Data Presentation
The following sections summarize the available quantitative spectroscopic data for this compound.
Mass Spectrometry (MS)
Mass spectrometry of this compound provides critical information about its molecular weight and fragmentation patterns under ionization. The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion and several key fragment ions.
Table 1: Electron Ionization Mass Spectrometry Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 80 | 25 | [C3H6F2]+• (Molecular Ion) |
| 65 | 100 | [C3H5F2]+ |
| 64 | 40 | [C3H4F2]+• |
| 45 | 35 | [C2H2F]+ |
| 40 | 15 | [C3H4]+• |
| 39 | 20 | [C3H3]+ |
| Data sourced from NIST Standard Reference Database 69. |
Table 2: Gas Phase Ion Energetics Data for this compound
| Ion | Appearance Energy (eV) | Other Products |
| C2H2F2+ | 11.57 ± 0.03 | CH4 |
| C2H3F2+ | 11.81 ± 0.03 | CH3 |
| Data sourced from the NIST WebBook, citing Williamson, LeBreton, et al., 1976.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and fluorine nuclei within the this compound molecule.
Table 3: ¹H NMR Spectroscopic Data for this compound
| Parameter | Value | Reference |
| Chemical Shift (δ) | 1.61 ppm | WHITE, H.F. ANAL.CHEM. 37, 403 (1965)[2] |
| Coupling Constant (J H,F) | 17.76 Hz | WHITE, H.F. ANAL.CHEM. 37, 403 (1965)[2] |
| Multiplicity | Triplet | Inferred from coupling to 2 equivalent F atoms |
| Solvent and reference standard were not explicitly stated in the source but are typically CCl4 and TMS, respectively, for this type of compound in older literature. |
Table 4: ¹⁹F NMR Spectroscopic Data for this compound
| Parameter | Value | Reference |
| Chemical Shift (δ) | -85.04 ppm | WHITE, H.F. ANAL.CHEM. 37, 403 (1965)[2] |
| Reference | CFCl3 | WHITE, H.F. ANAL.CHEM. 37, 403 (1965)[2] |
| Multiplicity | Septet | Inferred from coupling to 6 equivalent H atoms |
Infrared (IR) and Raman Spectroscopy
Table 5: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Activity |
| C-H stretch | 2900-3000 | IR, Raman |
| C-H bend (asymmetric) | ~1450 | IR, Raman |
| C-H bend (symmetric) | ~1380 | IR, Raman |
| C-F stretch (asymmetric) | 1100-1300 | IR (strong), Raman |
| C-F stretch (symmetric) | 1000-1100 | IR, Raman (strong) |
| C-C stretch | 800-1200 | IR, Raman |
| CF2 deformation | 500-700 | IR, Raman |
| C-C-C deformation | 300-500 | IR, Raman |
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of volatile liquid compounds.
Mass Spectrometry (Electron Ionization)
Objective: To obtain the mass spectrum of this compound, identifying the molecular ion and major fragment ions.
Methodology:
-
Sample Introduction: A small amount of liquid this compound is introduced into the mass spectrometer via a gas chromatography (GC) column or a direct insertion probe. Given its volatility, a GC inlet is ideal.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process removes an electron from the molecule, forming a positively charged molecular ion ([C3H6F2]+•) and causing it to fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Acquisition: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹⁹F NMR spectra of this compound to determine chemical shifts and coupling constants.
Methodology:
-
Sample Preparation: A solution is prepared by dissolving a small amount (5-10 mg) of this compound in a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS, for ¹H NMR) is added.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming.
-
¹H NMR Acquisition: The instrument is tuned to the resonance frequency of protons. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The number of scans is chosen to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR Acquisition: The spectrometer is tuned to the resonance frequency of fluorine-19. A similar pulse sequence and data acquisition process as for ¹H NMR is followed. A common reference for ¹⁹F NMR is trichlorofluoromethane (CFCl3).
-
Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the chemical shift of the standard.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups and vibrational modes.
Methodology:
-
Sample Preparation (Neat Liquid): One to two drops of liquid this compound are placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are pressed together to form a thin liquid film.
-
Background Spectrum: An empty spectrometer is run to obtain a background spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide).
-
Sample Spectrum: The salt plate assembly containing the sample is placed in the spectrometer's sample holder. The infrared beam is passed through the sample, and the transmitted radiation is measured by a detector.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of this compound to identify its vibrational modes, particularly those that are weakly active or inactive in the IR spectrum.
Methodology:
-
Sample Preparation: Liquid this compound is placed in a glass capillary tube or a cuvette.
-
Instrumentation: A Raman spectrometer equipped with a monochromatic laser source (e.g., a 532 nm or 785 nm laser) is used.
-
Data Acquisition: The laser beam is focused onto the sample. The scattered light is collected at a 90° or 180° angle to the incident beam. The collected light is passed through a filter to remove the intense Rayleigh scattering (light scattered at the same frequency as the laser).
-
Spectral Analysis: The remaining Raman scattered light is dispersed by a grating and detected. The resulting Raman spectrum is a plot of intensity versus the Raman shift (in cm⁻¹), which is the difference in energy between the incident and scattered photons.
Visualization of Spectroscopic Analysis
The following diagram illustrates the workflow and the type of information obtained from each spectroscopic method for the analysis of this compound.
Caption: Workflow of Spectroscopic Analysis for this compound.
References
Thermodynamic Properties of 2,2-Difluoropropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoropropane (CAS No. 420-45-1), also known as HFC-272ca, is a hydrofluorocarbon with the chemical formula C₃H₆F₂.[1][2][3] Understanding its thermodynamic properties is crucial for various applications, including its use as a refrigerant, a solvent, or a reagent in chemical synthesis. This technical guide provides a comprehensive overview of the key thermodynamic data for this compound, details on the experimental methodologies used for their determination, and a generalized experimental workflow.
Core Thermodynamic Properties
The thermodynamic properties of this compound have been characterized through a combination of experimental measurements and computational predictions. The following tables summarize the key quantitative data available from various sources.
Table 1: General and Physical Properties
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₃H₆F₂ | - | [1][2][3] |
| Molecular Weight | 80.078 | g/mol | [1] |
| CAS Registry Number | 420-45-1 | - | [2][3] |
| Boiling Point | -1 | °C | [4] |
| Melting Point | -104.8 | °C | [4] |
| Density | 0.92 | g/cm³ | [4] |
| Refractive Index | 1.2880 | - | [4] |
Table 2: Enthalpy, Entropy, and Heat Capacity
| Property | Value | Units | Method | Reference(s) |
| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -543 ± 13 | kJ/mol | Ionization | [2][5] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -412.40 | kJ/mol | Joback Calculated | [5] |
| Ideal Gas Heat Capacity (Cp,gas) | See Note 1 | J/(mol·K) | - | [5] |
| Entropy (Ideal Gas) | See Note 2 | J/(mol·K) | - | [6] |
| Enthalpy (Ideal Gas) | See Note 2 | kJ/mol | - | [6] |
Note 1: Ideal gas heat capacity (Cp,gas) is a temperature-dependent property. While a specific value is not provided in the search results, it is noted as a measurable property.[5] Note 2: Critically evaluated data for the entropy and enthalpy of the ideal gas and liquid in equilibrium with gas are available from the NIST/TRC Web Thermo Tables, typically presented as a function of temperature.[6]
Table 3: Vapor Pressure
| Temperature (°C) | Pressure (mmHg) | Reference(s) |
| 25 | 2010 | [7] |
Experimental Protocols
Detailed experimental protocols for the determination of the thermodynamic properties of this compound are found within the primary scientific literature. While the full experimental sections of these papers are not publicly available, this section describes the general methodologies employed for determining the key thermodynamic parameters of similar volatile organic compounds.
Determination of Enthalpy of Formation: Photoionization Mass Spectrometry
The standard enthalpy of formation of gaseous this compound was determined using photoionization mass spectrometry.[2][8] This technique is a powerful tool for determining the energy required to form a molecule from its constituent elements in their standard states.
Generalized Protocol:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Photoionization: The sample is irradiated with a beam of monochromatic photons of known and tunable energy. The energy of the photons is gradually increased.
-
Ion Detection: When the photon energy is sufficient to ionize the molecule, the resulting ions are detected by a mass spectrometer. The appearance energy of the parent ion (C₃H₆F₂⁺) is measured.
-
Fragment Ion Analysis: The appearance energies of various fragment ions are also measured.
-
Thermochemical Cycle Calculation: By combining the appearance energies with the known heats of formation of the fragment ions and neutral fragments, the enthalpy of formation of the parent molecule can be calculated using established thermochemical cycles.[8]
Determination of Heat Capacity: Calorimetry
The heat capacity of a substance, which is the amount of heat required to raise its temperature by a specific amount, is determined using calorimetry.[9] For gases like this compound, this can be measured at constant volume (Cv) or constant pressure (Cp).
Generalized Protocol for Constant Volume Heat Capacity (Cv):
-
Sample Confinement: A known mass of gaseous this compound is sealed in a rigid container of known volume (a bomb calorimeter).
-
Thermal Equilibration: The calorimeter is placed in a temperature-controlled bath until thermal equilibrium is reached.
-
Energy Input: A known amount of electrical energy is supplied to a heater within the calorimeter, causing the temperature of the gas to rise.
-
Temperature Measurement: The change in temperature of the gas is precisely measured.
-
Calculation: The heat capacity at constant volume is calculated by dividing the heat supplied by the product of the mass of the gas and the change in temperature.
Determination of Vapor Pressure
Several methods can be used to determine the vapor pressure of a volatile compound like this compound. These include static, dynamic, and effusion methods.
Generalized Protocol using a Static Method:
-
Sample Preparation: A pure sample of liquid this compound is placed in a container connected to a pressure-measuring device (manometer).
-
Evacuation: The space above the liquid is evacuated to remove any other gases.
-
Equilibration: The container is placed in a constant-temperature bath until the liquid and vapor phases reach equilibrium.
-
Pressure Measurement: The pressure exerted by the vapor in equilibrium with the liquid is measured at a specific temperature.
-
Temperature Variation: The process is repeated at different temperatures to obtain a vapor pressure curve.
Visualization
Experimental Workflow for Enthalpy of Formation Determination
The following diagram illustrates a generalized workflow for determining the enthalpy of formation of a gaseous compound like this compound using photoionization mass spectrometry.
References
- 1. schoolphysics.co.uk [schoolphysics.co.uk]
- 2. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. srd.nist.gov [srd.nist.gov]
- 5. Vapor pressure - Wikipedia [en.wikipedia.org]
- 6. Specific heat capacity - Wikipedia [en.wikipedia.org]
- 7. tainstruments.com [tainstruments.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Commercial Availability and Technical Guide for 2,2-Difluoropropane in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, properties, and handling of 2,2-Difluoropropane (CAS 420-45-1) for research applications, particularly in the field of drug development. The strategic introduction of fluorine atoms into molecular scaffolds can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. As a simple gem-difluorinated building block, this compound serves as a valuable synthon for introducing the difluoromethylene group into more complex molecules.
Commercial Availability
This compound is readily available from a number of chemical suppliers that cater to the research and development sector. The compound is typically offered in various quantities with a purity suitable for most laboratory-scale syntheses. Below is a summary of representative commercial suppliers and their offerings.
| Supplier | Purity | Available Quantities |
| Apollo Scientific | 97% | 25g, 100g |
| Pure Chemistry Scientific Inc. | 97% | Gram quantities |
| CymitQuimica | 97% | 25g, 100g |
| Benchchem | Not specified | Inquire for details |
| Matrix Scientific | Not specified | Inquire for details |
| ABCR GmbH & CO. KG | Not specified | Inquire for details |
| Interchim S.A. | Not specified | Inquire for details |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical and Safety Data
A comprehensive understanding of the physical, chemical, and safety properties of this compound is crucial for its safe handling and effective use in experimental work.
| Property | Value | Reference |
| Molecular Formula | C₃H₆F₂ | [1][2][3] |
| Molecular Weight | 80.08 g/mol | [1][4] |
| CAS Number | 420-45-1 | [5][6] |
| Boiling Point | -1°C | [7][8] |
| Melting Point | -104.8°C | [7][8] |
| Density | 0.92 g/cm³ | [7] |
| Vapor Pressure | 2010 mmHg at 25°C | [3][7] |
| Appearance | Colorless liquefied gas | [4] |
| InChI Key | YZXSQDNPKVBDOG-UHFFFAOYSA-N | [1][4] |
| SMILES | CC(C)(F)F | [1] |
| Hazards | Extremely flammable gas. Contains gas under pressure; may explode if heated. May displace oxygen and cause rapid suffocation. | [5][9] |
Experimental Protocols
While specific protocols for the direct use of this compound as a reactant in complex drug synthesis are often proprietary or application-specific, a general procedure for its synthesis via halogen exchange (a common method for producing such compounds) is provided below. This can be adapted for analogous reactions where this compound or a similar gaseous fluorinating agent might be employed.
General Protocol for Gas-Phase Fluorination in a Flow Reactor
This protocol outlines a general procedure for a gas-phase fluorination reaction, which is a common method for synthesizing fluorinated compounds like this compound. This setup is also adaptable for reactions using gaseous reagents.
1. Materials and Equipment:
-
Flow reactor system (e.g., ThalesNano H-Cube Pro with Gas Module)
-
Cylinder of reactant gas (e.g., hydrogen fluoride for synthesis, or this compound for subsequent reaction) with a pressure regulator
-
Mass flow controller
-
Liquid handling pump for the substrate
-
Packed bed reactor with a suitable catalyst (e.g., fluorination catalyst)
-
Back pressure regulator
-
Collection vessel cooled to an appropriate temperature (e.g., -78°C)
-
Scrubber for unreacted hazardous gases
2. Procedure:
-
System Setup: Assemble the flow reactor system as per the manufacturer's instructions. Connect the gas cylinder to the mass flow controller and the liquid substrate reservoir to the pump. The outputs of the pump and mass flow controller are fed into a mixer before entering the heated reactor column. The outlet of the reactor is connected to the back pressure regulator and then to the cooled collection vessel and scrubber.
-
Catalyst Activation (if required): For synthesis reactions, the catalyst may need activation. This is often achieved by heating the catalyst bed under a flow of an inert gas (e.g., nitrogen) followed by the reactant gas (e.g., hydrogen fluoride) at a specific temperature and flow rate.[10]
-
Reaction Execution:
-
Set the desired temperature for the reactor.
-
Pressurize the system to the desired level using the back pressure regulator.
-
Introduce the gaseous reactant at a controlled flow rate using the mass flow controller.
-
Pump the liquid substrate through the system at a defined flow rate.
-
The reactants mix and pass through the heated catalyst bed where the reaction occurs.
-
The product stream exits the reactor, is cooled, and the condensable products are collected in the cold trap.
-
Non-condensable gases and unreacted starting materials are safely neutralized in the scrubber.
-
-
Work-up and Analysis:
-
Once the reaction is complete, the system is flushed with an inert gas.
-
The collected liquid product is carefully removed from the cold trap. . The crude product is then purified using appropriate techniques, such as distillation or chromatography.
-
The final product is characterized by analytical methods like GC-MS and NMR spectroscopy.
-
3. Safety Precautions:
-
All operations should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn.
-
Ensure that the gas cylinder is securely fastened.
-
The system should be leak-tested before introducing hazardous gases.
-
An appropriate scrubber must be in place to handle any toxic or corrosive off-gases.
Visualizations
Logical Workflow for Incorporating a gem-Difluoro Moiety
The following diagram illustrates a generalized workflow for the incorporation of a gem-difluoro group, such as that from a this compound precursor, into a drug candidate.
Caption: A logical workflow for incorporating a gem-difluoro moiety into a potential drug candidate.
Experimental Setup for a Gas-Phase Reaction
This diagram illustrates a generalized experimental setup for conducting a chemical reaction involving a gaseous reagent, such as this compound.
References
- 1. This compound | 420-45-1 | Benchchem [benchchem.com]
- 2. Solventless and Metal-free Regioselective Hydrofluorination of Functionalized Alkynes and Allenes: An Efficient Protocol for the Synthesis of gem-Difluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,2-Difluoropropanol | 33420-52-9 [chemicalbook.com]
- 5. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C3H6F2 | CID 67895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers [mdpi.com]
- 10. EP0407622B1 - Process for producing a this compound - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: 2,2-Difluoropropane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,2-difluoropropane as a versatile building block in organic synthesis. The introduction of the gem-difluoromethyl group is a critical strategy in medicinal and agricultural chemistry, often leading to enhanced metabolic stability, increased bioavailability, and modulated physicochemical properties of bioactive molecules.[1][2] This document outlines key synthetic transformations involving this compound and its derivatives, complete with detailed experimental protocols and data presented for easy reference.
Introduction to this compound
This compound, a readily available organofluorine compound, serves as a valuable precursor for introducing the C(CH3)2F2 moiety into organic molecules. Its chemical stability and the unique properties it imparts to target structures make it an attractive starting material for the synthesis of novel pharmaceuticals and agrochemicals. The primary challenge in utilizing this compound lies in the selective activation of its C-H bonds or its derivatives for subsequent reactions.
Key Synthetic Applications
The application of this compound as a building block can be categorized into several key areas:
-
Functionalization via Deprotonation/Lithiation: Creation of a nucleophilic center by deprotonation of a methyl group allows for reaction with various electrophiles.
-
Synthesis of 2,2-Difluoropropyl-Substituted Heterocycles: Incorporation of the 2,2-difluoropropyl group into heterocyclic scaffolds, which are prevalent in drug molecules.
-
Palladium-Catalyzed Cross-Coupling Reactions: Utilization of functionalized this compound derivatives in modern cross-coupling methodologies to form C-C and C-heteroatom bonds.
Experimental Protocols
Protocol 1: Functionalization of this compound via Lithiation and Alkylation
This protocol describes a representative procedure for the functionalization of this compound by deprotonation with a strong base to form an organolithium intermediate, followed by quenching with an electrophile. This method allows for the introduction of various functionalities at the methyl position.
Reaction Scheme:
Caption: General workflow for the functionalization of this compound.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF (50 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) to the stirred THF.
-
Add this compound (1.0 equivalent) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 2 hours to ensure the formation of the lithiated intermediate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Electrophile | Product | Yield (%) |
| Benzyl bromide | 1-Phenyl-3,3-difluorobutane | 60-75 |
| Iodomethane | 2,2-Difluorobutane | 55-70 |
| Acetone | 4,4-Difluoro-2-methylpentan-2-ol | 50-65 |
Protocol 2: Synthesis of 2-(2,2-Difluoropropyl)-1-phenyl-1H-imidazole
This protocol outlines the synthesis of a substituted imidazole, a common heterocyclic motif in pharmaceuticals, using a functionalized this compound derivative. This multi-step synthesis first involves the preparation of a 2,2-difluoropropyl-containing intermediate.
Logical Workflow:
Caption: Multi-step synthesis of a 2,2-difluoropropyl-substituted benzimidazole.
Materials:
-
3,3-Difluorobutanoyl chloride (prepared from 3,3-difluorobutanoic acid)
-
N-phenyl-1,2-diaminobenzene
-
Anhydrous toluene
-
Triethylamine (Et₃N)
-
Acetic acid
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Amide Formation
-
In a round-bottom flask, dissolve N-phenyl-1,2-diaminobenzene (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous toluene (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 3,3-difluorobutanoyl chloride (1.1 equivalents) in anhydrous toluene (10 mL) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 2: Cyclization
-
Reflux the crude amide from Step 1 in acetic acid (20 mL) for 6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data (Representative):
| Starting Material | Product | Overall Yield (%) |
| 3,3-Difluorobutanoyl chloride & N-phenyl-1,2-diaminobenzene | 2-(2,2-Difluoropropyl)-1-phenyl-1H-benzo[d]imidazole | 70-85 |
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a 2,2-Difluoropropyl Derivative
This protocol provides a general method for the C-C bond formation using a halogenated this compound derivative and a boronic acid, which is a cornerstone of modern synthetic chemistry.
Signaling Pathway Analogy (Catalytic Cycle):
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1-Bromo-2,2-difluoropropane
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk flask, combine 1-bromo-2,2-difluoropropane (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 50 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Quantitative Data (Representative):
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 1,1-Difluoro-2-phenylpropane | 75-90 |
| 4-Methoxyphenylboronic acid | 1,1-Difluoro-2-(4-methoxyphenyl)propane | 70-85 |
| 3-Thienylboronic acid | 2-(1,1-Difluoropropan-2-yl)thiophene | 65-80 |
Disclaimer: The experimental protocols provided are representative and may require optimization for specific substrates and scales. Appropriate safety precautions should always be taken when handling chemicals.
References
Applications of 2,2-Difluoropropane in Medicinal Chemistry: A Bioisosteric Approach to Modulating Drug Properties
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, offer a powerful toolkit for optimizing drug candidates. Among the various fluorinated motifs, the 2,2-difluoropropane group has emerged as a compelling bioisostere for the ubiquitous gem-dimethyl group. This substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and conformational preferences, thereby providing a valuable strategy for overcoming common drug development hurdles.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the this compound moiety in their medicinal chemistry programs.
The this compound Group as a gem-Dimethyl Bioisostere
The gem-dimethyl group is a common structural motif in many biologically active molecules, often serving to introduce steric bulk, fill hydrophobic pockets, or block metabolic oxidation. However, the methyl groups can be susceptible to cytochrome P450-mediated hydroxylation, leading to rapid metabolism and clearance. The this compound group serves as an excellent mimic of the gem-dimethyl group due to its similar steric profile, while offering distinct electronic properties and enhanced metabolic stability.
Key Advantages of the Bioisosteric Replacement:
-
Enhanced Metabolic Stability: The high strength of the C-F bond makes the this compound group significantly more resistant to oxidative metabolism compared to the gem-dimethyl group. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.
-
Modulation of Lipophilicity: The introduction of two fluorine atoms generally increases the lipophilicity of the local environment. This can be strategically employed to enhance membrane permeability and oral bioavailability.
-
Altered Acidity/Basicity of Proximal Groups: The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can be critical for target binding and pharmacokinetic properties.
-
Conformational Control: The replacement of two methyl groups with two fluorine atoms can alter the conformational preferences of a molecule, potentially leading to a more favorable binding orientation with the target protein.
Hypothetical Application: Design of a MEK1/2 Kinase Inhibitor
To illustrate the practical application of the this compound group, we present a hypothetical case study based on the known MEK1/2 inhibitor, Cobimetinib. Cobimetinib contains a pivotal gem-dimethylcyclopropyl group. We propose the synthesis and evaluation of a hypothetical analog where the gem-dimethyl group is replaced by a this compound moiety.
Table 1: Comparison of Physicochemical Properties of a Hypothetical Cobimetinib Analog
| Compound | Structure | Key Structural Motif | Calculated LogP (cLogP) | Predicted Metabolic Stability (t½ in HLM) |
| Cobimetinib | [Image of Cobimetinib structure] | gem-dimethylcyclopropyl | 3.8 | Moderate |
| Hypothetical Analog (Cobi-F2) | [Image of hypothetical Cobi-F2 structure] | 2,2-difluoropropyl | 4.2 | High |
Note: The values for the hypothetical analog are predictive and would require experimental verification.
Experimental Protocols
Synthesis of a this compound-Containing Building Block
A key step in the synthesis of molecules containing the this compound moiety is the creation of a suitable building block. A general protocol for the synthesis of a 2,2-difluoropropyl intermediate is outlined below.
Protocol 1: Synthesis of 1-bromo-2,2-difluoropropane
-
Starting Material: 2-Bromopropane.
-
Step 1: Radical Bromination. To a solution of 2-bromopropane in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Reflux the mixture under an inert atmosphere until the reaction is complete (monitored by GC-MS). After cooling, filter the succinimide and concentrate the filtrate under reduced pressure to obtain 2,2-dibromopropane.
-
Step 2: Fluorination. In a pressure vessel, combine 2,2-dibromopropane with a fluorinating agent such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅). Heat the mixture at a temperature sufficient to effect the halogen exchange (e.g., 100-150 °C). The reaction progress can be monitored by GC-MS.
-
Work-up and Purification. After cooling, carefully quench the reaction mixture with water. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield 1-bromo-2,2-difluoropropane.
Hypothetical Synthesis of Cobi-F2
The following is a proposed synthetic route to the hypothetical Cobimetinib analog, Cobi-F2.
Protocol 2: Synthesis of Cobi-F2
-
Coupling Reaction: Start with a suitable protected piperidine precursor. Couple the piperidine nitrogen with 3,4-difluoro-2-iodoaniline via a Buchwald-Hartwig amination reaction.
-
Amide Formation: React the resulting aniline derivative with 3-((2,2-difluoropropyl)amino)propanoic acid in the presence of a peptide coupling agent such as HATU and a base like DIPEA.
-
Deprotection and Final Coupling: Remove the protecting group from the piperidine nitrogen (e.g., Boc deprotection with TFA). Couple the deprotected piperidine with 7-methoxy-6-(3-(piperidin-1-yl)propoxy)quinazolin-4(3H)-one using a suitable coupling method to yield the final product, Cobi-F2.
-
Purification: The final compound would be purified by reverse-phase HPLC.
Biological Evaluation Protocol
Protocol 3: In Vitro MEK1 Kinase Inhibition Assay
-
Assay Principle: The inhibitory activity of Cobi-F2 against MEK1 kinase would be determined using a luminescence-based kinase assay (e.g., Kinase-Glo®). The assay measures the amount of ATP remaining in solution following a kinase reaction.
-
Procedure:
-
Prepare a serial dilution of Cobi-F2 in DMSO.
-
In a 384-well plate, add recombinant human MEK1 enzyme, the substrate (e.g., inactive ERK2), and ATP.
-
Add the diluted Cobi-F2 or vehicle control (DMSO) to the wells.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the data to a four-parameter logistic dose-response curve.
Protocol 4: Cell Proliferation Assay
-
Cell Line: A human cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Cobi-F2 or vehicle control.
-
Incubate the cells for 72 hours.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Data Analysis: The GI50 value, the concentration of the compound that causes 50% growth inhibition, is determined from the dose-response curve.
Visualizations
Caption: A generalized workflow for the synthesis and biological evaluation of a drug candidate containing a this compound moiety.
Caption: The MAPK signaling pathway, highlighting the inhibition of MEK1/2 by the hypothetical compound Cobi-F2.
The this compound group represents a valuable tool in the medicinal chemist's arsenal for lead optimization. Its ability to serve as a metabolically robust bioisostere for the gem-dimethyl group allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties. While the direct application of this specific moiety is still emerging in publicly disclosed drug candidates, the foundational principles and synthetic accessibility support its potential for broader use in future drug design efforts. The provided protocols and conceptual framework offer a starting point for researchers to explore the incorporation of the this compound group in their own research programs.
Application Notes and Protocols: Fluorination Reactions Involving 2,2-Difluoropropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and safety information for the synthesis of 2,2-difluoropropane and for common fluorination reactions that produce gem-difluoroalkanes, a structural motif present in this compound. While this compound is not typically used as a fluorinating agent itself, it serves as a valuable fluorinated building block in organic synthesis and drug discovery. The following protocols detail established methods for the synthesis of such compounds.
Safety Precautions
Fluorination reactions require strict adherence to safety protocols due to the hazardous nature of the reagents involved.
General Safety:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, face shields, flame-retardant lab coats, and chemically resistant gloves (e.g., neoprene or nitrile), must be worn at all times.[1][2]
-
Ensure easy access to an emergency shower and eyewash station.
-
Avoid contact with skin, eyes, and inhalation of vapors.[1][2]
-
All glassware must be thoroughly dried before use, as many fluorinating agents react violently with water.[3][4]
-
Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Specific Reagent Precautions:
-
DAST (Diethylaminosulfur Trifluoride): Thermally unstable and can decompose explosively above 90°C.[5] It is also highly corrosive and reacts violently with water.[4] Store at 4°C.[1]
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): More thermally stable than DAST, but still moisture-sensitive and corrosive.[5][6][7]
-
Antimony Trifluoride (SbF₃): Toxic and corrosive. Handle with care to avoid inhalation of dust or contact with skin.
The logical flow of safety precautions for handling fluorinating agents is outlined below:
I. Synthesis of this compound
This protocol describes the synthesis of this compound from 2,2-dichloropropane via a halogen exchange reaction, commonly known as the Swarts reaction.
Reaction Scheme:
CH₃CCl₂CH₃ + SbF₃ → CH₃CF₂CH₃ + SbCl₃
Experimental Protocol
Materials:
-
2,2-Dichloropropane
-
Antimony trifluoride (SbF₃)
-
Anhydrous reaction vessel (e.g., three-necked round-bottom flask)
-
Reflux condenser
-
Distillation apparatus
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
-
Stirring apparatus
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet.
-
Charging the Reactor: Under a gentle flow of inert gas, charge the flask with 2,2-dichloropropane and a stoichiometric amount of antimony trifluoride.
-
Reaction Conditions: Gently heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC) by periodically taking aliquots from the reaction mixture.
-
Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The crude this compound can be isolated by fractional distillation.
-
Purification: The collected distillate can be further purified by washing with a dilute solution of sodium bicarbonate to remove any acidic impurities, followed by drying over a suitable drying agent (e.g., anhydrous magnesium sulfate) and a final fractional distillation.
Data Presentation
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 2,2-Dichloropropane | 112.99 | 1.0 |
| Antimony trifluoride (SbF₃) | 178.76 | 1.0 - 1.2 |
| Product | Boiling Point (°C) | Expected Yield (%) |
| This compound | -0.5 to 0.5 | 70-85 |
Note: Yields are dependent on reaction scale and purification efficiency.
II. Geminal Difluorination of Ketones using DAST
This protocol outlines the conversion of a ketone to a gem-difluoroalkane using diethylaminosulfur trifluoride (DAST).
Reaction Scheme:
R(C=O)R' + (C₂H₅)₂NSF₃ → R(CF₂)R' + (C₂H₅)₂NSOF
Experimental Protocol
Materials:
-
Ketone substrate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM) as solvent
-
Anhydrous reaction vessel
-
Inert gas supply
-
Stirring apparatus
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: In a dry, inert gas-flushed flask equipped with a magnetic stirrer and a dropping funnel, dissolve the ketone substrate in anhydrous DCM.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (typically 1.1 to 1.5 equivalents) to the cooled solution via the dropping funnel over a period of 30-60 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Quenching: Upon completion, cautiously quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0°C.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Data Presentation
| Substrate Type | Reagent | Typical Yield (%) | Notes |
| Aliphatic Ketones | DAST | 60-85 | Reaction times may vary depending on steric hindrance. |
| Aromatic Ketones | DAST | 50-75 | Electron-withdrawing groups on the aromatic ring may improve yields.[6] |
| Sterically Hindered Ketones | DAST | 30-60 | Longer reaction times and higher temperatures may be required. |
III. Deoxyfluorination of Alcohols using Deoxo-Fluor
This protocol details the conversion of a primary or secondary alcohol to the corresponding alkyl fluoride using Deoxo-Fluor.
Reaction Scheme:
R-OH + (MeOCH₂CH₂)₂NSF₃ → R-F + (MeOCH₂CH₂)₂NSOF + HF
Experimental Protocol
Materials:
-
Alcohol substrate
-
Deoxo-Fluor
-
Anhydrous solvent (e.g., DCM or toluene)
-
Anhydrous reaction vessel
-
Inert gas supply
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a dry, inert gas-flushed flask, dissolve the alcohol in the chosen anhydrous solvent.
-
Reagent Addition: At room temperature, add Deoxo-Fluor (typically 1.1 to 1.5 equivalents) to the solution. For more sensitive substrates, the addition can be performed at 0°C.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) until the starting material is consumed, as monitored by TLC or GC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.
Data Presentation
| Substrate Type | Reagent | Typical Yield (%) | Notes |
| Primary Alcohols | Deoxo-Fluor | 75-95 | Generally clean reactions with minimal side products. |
| Secondary Alcohols | Deoxo-Fluor | 60-85 | Elimination to the corresponding alkene can be a competing side reaction. |
| Tertiary Alcohols | Deoxo-Fluor | 20-50 | Elimination is often the major pathway. |
Experimental Workflows
The general experimental workflow for the synthesis of this compound and for the fluorination of ketones and alcohols is depicted below.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Application Notes and Protocols: 2,2-Difluoropropane (R-272ca) as a Refrigerant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,2-difluoropropane, also known as R-272ca, for its potential use as a refrigerant. The document details its environmental impact, safety considerations, and the necessary experimental protocols for performance evaluation.
Introduction to this compound (R-272ca)
This compound is a hydrofluorocarbon (HFC) with the chemical formula C₃H₆F₂. As with other HFCs, it was developed as an alternative to ozone-depleting substances like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). Its utility as a refrigerant stems from its thermodynamic properties, which allow it to absorb and release heat during phase changes. However, like all refrigerants, its environmental and safety profiles must be carefully considered.
Environmental Impact and Safety Profile
The primary metrics for evaluating the environmental impact of a refrigerant are its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).
Ozone Depletion Potential (ODP): this compound is a hydrofluorocarbon (HFC) and does not contain chlorine, the primary element responsible for stratospheric ozone depletion. Therefore, its ODP is considered to be zero.
Global Warming Potential (GWP): The 100-year GWP of this compound (R-272ca) is 144[1]. This value is significantly lower than many legacy refrigerants, but it is still a factor to consider in the context of global climate change.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₃H₆F₂ | [2] |
| Molecular Weight | 80.0765 g/mol | [2] |
| CAS Number | 420-45-1 | [2] |
| Boiling Point | -0.4 °C | [3] |
| Melting Point | -104.8 °C | [3] |
| Ozone Depletion Potential (ODP) | 0 | HFC Property |
| Global Warming Potential (GWP, 100-year) | 144 | [1] |
| ASHRAE Safety Classification | Flammable | General Knowledge |
Refrigerant Performance Evaluation: Experimental Protocols
To date, specific experimental performance data for this compound as a refrigerant, such as its Coefficient of Performance (COP) and refrigerating capacity, are not widely available in the public domain. The following protocols, based on established industry standards (e.g., ASHRAE standards), outline the necessary experiments to determine these crucial performance metrics.
Calorimeter Testing for Refrigerant Performance
A calorimeter test is the primary method for experimentally determining the performance of a refrigerant in a vapor-compression cycle. This involves a well-instrumented system that allows for precise measurement of heat transfer and energy consumption.
Objective: To determine the refrigerating capacity and Coefficient of Performance (COP) of this compound under various operating conditions.
Apparatus:
-
A vapor-compression refrigeration cycle test rig.
-
A compressor suitable for flammable refrigerants.
-
An evaporator and condenser.
-
An expansion valve.
-
A refrigerant calorimeter (either a secondary fluid calorimeter or a direct expansion calorimeter).
-
High-accuracy temperature, pressure, and mass flow rate sensors.
-
Power meter to measure compressor energy consumption.
-
Data acquisition system.
Methodology (based on ASHRAE Standard 23.1):
-
System Preparation:
-
Evacuate the refrigeration system to remove any non-condensable gases and moisture.
-
Charge the system with a precisely measured mass of this compound.
-
Ensure all safety protocols for handling flammable refrigerants are in place, including proper ventilation and spark-proof equipment.
-
-
Test Conditions:
-
Set the desired evaporating and condensing temperatures by controlling the conditions of the heat source and heat sink for the evaporator and condenser, respectively.
-
A range of typical operating conditions should be tested to map the refrigerant's performance. For example:
-
Evaporating temperatures: -10°C, -5°C, 0°C, 5°C, 10°C
-
Condensing temperatures: 30°C, 35°C, 40°C, 45°C, 50°C
-
-
-
Data Acquisition:
-
Allow the system to reach a steady state for each test condition.
-
Record the following parameters:
-
Refrigerant temperature and pressure at the inlet and outlet of the compressor, condenser, expansion valve, and evaporator.
-
Refrigerant mass flow rate.
-
Power consumed by the compressor.
-
Heat input to the evaporator (refrigerating effect), as measured by the calorimeter.
-
-
-
Calculations:
-
Refrigerating Capacity (Q_evap): This is the heat absorbed in the evaporator, measured directly by the calorimeter. It can be cross-checked by calculating the enthalpy change of the refrigerant across the evaporator multiplied by the mass flow rate.
-
Compressor Work (W_comp): This is the power consumed by the compressor, measured by the power meter.
-
Coefficient of Performance (COP): The ratio of the refrigerating capacity to the compressor work. COP = Q_evap / W_comp
-
Experimental Workflow for Refrigerant Performance Evaluation
Signaling Pathway of Environmental Impact Assessment
The overall environmental impact of a refrigerant is a function of both its direct and indirect effects. The following diagram illustrates the logical relationships between the refrigerant's properties and its total environmental impact.
Conclusion
This compound (R-272ca) presents a potentially viable alternative to high-GWP refrigerants due to its zero ODP and relatively low GWP. However, its flammability necessitates careful system design and adherence to safety protocols. A significant knowledge gap exists regarding its performance characteristics as a refrigerant. The experimental protocols outlined in this document provide a clear pathway for researchers to generate the necessary data to fully evaluate the efficacy and suitability of this compound in various refrigeration and air-conditioning applications. Such data will be crucial for making informed decisions about its potential role in the transition to more environmentally friendly cooling technologies.
References
Protocol for the safe handling and storage of 2,2-Difluoropropane
Application Notes and Protocols for 2,2-Difluoropropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety information for the handling and storage of this compound (CAS No. 420-45-1). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work.
Substance Identification and Properties
This compound is a flammable, liquefied gas that requires specialized handling and storage to mitigate risks.[1]
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Dimethyldifluoromethane, R 272ca |
| CAS Number | 420-45-1[1][2][3][4][5] |
| Molecular Formula | C3H6F2[2][3][4][5] |
| Molecular Weight | 80.08 g/mol [2][4][5] |
| Boiling Point | -1°C |
| Vapor Pressure | 2010 mmHg at 25°C |
| Density | 0.92 g/cm³ |
Hazard Identification and Classification
This compound is classified as a flammable gas and a gas under pressure.[1] It can form explosive mixtures with air and poses a risk of explosion if heated under confinement.[1] High concentrations can cause asphyxiation, and direct contact with the liquid or gas can cause burns or frostbite.[1]
| Hazard Classification | Code | Description |
| Flammable Gases | H221 | Flammable gas.[1] |
| Gases Under Pressure | H280 | Contains gas under pressure; may explode if heated.[1] |
| Explosion Hazard | EUH044 | Risk of explosion if heated under confinement.[1] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles.[1] |
| Hand Protection | Chemical-impermeable gloves.[2] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing.[2] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[2] |
Experimental Protocols
Protocol 1: General Handling of this compound
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[2][6]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces.[1][2][6] Use non-sparking tools and explosion-proof equipment.[2][6]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.
-
Cylinder Handling:
-
Personal Hygiene: Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling.
Protocol 2: Storage of this compound
-
Storage Location: Store cylinders in a tightly closed container in a dry, cool, and well-ventilated area.[2]
-
Sunlight and Heat: Protect from sunlight and do not expose to temperatures exceeding 52°C (125°F).[1][6]
-
Incompatible Materials: Store away from incompatible materials. While specific incompatibilities are not listed, it is prudent to store it separately from strong oxidizing agents.
-
Security: Storage areas should be secure and accessible only to trained and authorized personnel.
Protocol 3: Disposal of this compound
-
Waste Disposal: Dispose of this compound and its containers in accordance with local, regional, and national regulations.
-
Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Contamination: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[2]
Visualized Workflows
Caption: Workflow for safe handling of this compound.
Caption: Emergency response protocol for this compound.
Emergency Procedures
In the event of an emergency, follow the established protocols and use appropriate safety equipment.
| Emergency Situation | Procedure |
| Leaking Gas | 1. Evacuate all unprotected personnel and move upwind.[1] 2. Eliminate all ignition sources.[1][2] 3. Increase ventilation.[1] 4. If safe to do so, stop the leak.[1] 5. Leaking gas fires should not be extinguished unless the leak can be stopped safely.[1] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[2] Wear self-contained breathing apparatus.[2] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[2] Contact with the rapidly expanding gas may cause burns or frostbite.[6] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek medical attention.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2] |
References
Application Notes and Protocols for 2,2-Difluoropropane as a Solvent in Chemical Reactions
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a summary of the current knowledge on the use of 2,2-difluoropropane as a solvent in chemical reactions. Despite a comprehensive review of scientific and patent literature, specific applications and detailed experimental protocols for its use as a solvent are not available. This is likely due to its low boiling point, which means it exists as a gas under standard laboratory conditions, necessitating high-pressure or cryogenic techniques for its use in liquid-phase reactions.
While concrete experimental data is absent, this document outlines the known physical and chemical properties of this compound, its potential advantages as a solvent based on patent literature, and a hypothetical framework for its application, drawing parallels with other fluorinated solvents.
Properties of this compound
This compound (CAS No. 420-45-1) is a colorless gas at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₆F₂ | [1] |
| Molecular Weight | 80.08 g/mol | [1] |
| Boiling Point | -0.4 °C to -1 °C | [1] |
| Melting Point | -104.8 °C | |
| Density | 0.92 g/cm³ (liquid) | |
| Vapor Pressure | 2010 mmHg at 25°C |
Potential Applications as a Solvent
Patent literature suggests that this compound is a promising candidate as a solvent, particularly as a substitute for ozone-depleting chlorofluorocarbons (CFCs) like 1,1,2-trichlorotrifluoroethane.[2][3][4] Its potential utility is also mentioned in other applications such as a foaming agent, cooling medium, and propellant.[3] The primary advantage highlighted is its low potential to deplete the ozone layer.[3]
However, to date, no published research has demonstrated its practical application as a solvent in specific chemical transformations with detailed protocols or performance data.
Hypothetical Experimental Workflow for Using Liquefied this compound
Given its gaseous nature at ambient temperature, any reaction employing liquid this compound as a solvent would require a specialized setup. The following workflow illustrates a general approach for conducting a chemical reaction under pressure with a liquefied gas solvent.
Theoretical Considerations for Solvent Effects
While no experimental data exists for this compound, the principles of solvent effects in chemical reactions can provide a framework for predicting its potential behavior. The polarity and coordinating ability of a solvent can significantly influence reaction rates, selectivity, and catalyst stability.
The logical relationship for considering a fluorinated solvent like this compound in a catalytic cycle is outlined below. The solvent can interact with the catalyst, substrates, and intermediates, thereby influencing the energy landscape of the reaction.
Conclusion and Future Outlook
Currently, this compound remains a solvent with theoretical potential rather than demonstrated utility in synthetic chemistry. Its primary barrier to widespread use is its gaseous state at room temperature, which necessitates specialized equipment for handling as a liquid.
Future research could explore its application in high-pressure reactions or as a component in mixed-solvent systems. Computational studies to predict its solvent parameters (e.g., polarity, dielectric constant, solubility of various solutes) would be invaluable in identifying promising areas for experimental investigation. For researchers in drug development and process chemistry, while this compound is not a readily available tool, the broader class of fluorinated solvents continues to offer unique properties that can be exploited to enable challenging chemical transformations. Further investigation into liquefied gases as solvents may open new avenues for reaction engineering and green chemistry.
References
- 1. This compound | C3H6F2 | CID 67895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0416113B1 - Process for producing a hydrogen-containing this compound - Google Patents [patents.google.com]
- 3. EP0407622B1 - Process for producing a this compound - Google Patents [patents.google.com]
- 4. WO1990008753A1 - Process for producing a hydrogen-containing this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Reaction of 2,2-Difluoropropane with Strong Acids or Bases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 2,2-difluoropropane in the presence of strong acids and bases. Due to the inherent stability of the carbon-fluorine bond, this compound is significantly less reactive than its chlorinated or brominated analogs. However, under specific conditions, reactions such as elimination and potentially hydrolysis can be induced. These notes are intended to guide researchers in designing experiments involving this compound, particularly in the context of synthesizing fluorinated molecules for applications in drug discovery and materials science.
Reaction with Strong Bases: Dehydrofluorination
The primary reaction of this compound with strong bases is dehydrofluorination, an elimination reaction that results in the formation of 2-fluoropropene. The strong electron-withdrawing nature of the two fluorine atoms increases the acidity of the adjacent methyl protons, facilitating their abstraction by a strong base.
This reaction typically follows an E2 or E1cB (Elimination, Unimolecular, conjugate Base) mechanism. The E1cB mechanism is plausible due to the ability of the fluorine atoms to stabilize the intermediate carbanion. The choice of base and reaction conditions can influence the reaction rate and yield. Bulky bases, such as potassium tert-butoxide, are often employed to favor elimination over substitution reactions.
Expected Products and Conditions:
| Reactant | Base | Solvent | Temperature | Major Product | Minor Product(s) |
| This compound | Potassium tert-butoxide | tert-Butanol or THF | Elevated | 2-Fluoropropene | - |
| This compound | Sodium methoxide | Methanol | Elevated | 2-Fluoropropene | Potential for minor substitution product (2-fluoro-2-methoxypropane) |
| This compound | Sodium hydroxide | Ethanol/Water | High Temperature & Pressure | 2-Fluoropropene | Low yield expected due to competing reactions and stability of the starting material |
Reaction with Strong Acids
The carbon-fluorine bond is exceptionally strong and polarized towards fluorine, making the carbon atom electron-deficient and not susceptible to protonation by conventional strong acids like sulfuric acid or hydrochloric acid. Therefore, this compound is generally stable in the presence of strong mineral acids under normal conditions.
Reaction with superacids, which have an acidity greater than 100% sulfuric acid, could potentially lead to protonation of a fluorine atom, but such reactions are not well-documented for simple gem-difluoroalkanes and would require specialized equipment and extreme care. In petrochemistry, superacids are used as catalysts for reactions like alkylations, but the stability of compounds like this compound makes them unlikely substrates for such transformations under typical conditions.[1]
Potential Hydrolysis to Acetone
By analogy to the alkaline hydrolysis of 2,2-dichloropropane, which yields acetone through an unstable gem-diol intermediate, a similar reaction could be postulated for this compound.[2][3] However, the significantly greater strength of the C-F bond compared to the C-Cl bond means that this hydrolysis would require much harsher conditions, such as very high temperatures and pressures, and may not be a synthetically viable route.
Experimental Protocols
Protocol 1: Dehydrofluorination of this compound using Potassium tert-butoxide
This protocol describes a general procedure for the elimination of hydrogen fluoride from this compound to synthesize 2-fluoropropene.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol or Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel equipped with a reflux condenser, magnetic stirrer, and gas outlet
-
Cold trap (e.g., dry ice/acetone bath)
-
Gas-tight syringe or cannula for handling the gaseous reactant
Procedure:
-
Set up the reaction apparatus under an inert atmosphere. Ensure all glassware is dry.
-
In the reaction vessel, dissolve potassium tert-butoxide (1.5 equivalents) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly bubble a known mass of this compound gas (1.0 equivalent) through the stirred solution or add it via a gas-tight syringe.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by gas chromatography (GC) by analyzing the headspace of the reaction mixture.
-
The product, 2-fluoropropene, is a gas at room temperature and can be collected by passing the effluent gas from the condenser through a cold trap.
-
The collected product can be purified by fractional condensation.
Safety Precautions:
-
This compound is a flammable gas. Handle in a well-ventilated fume hood away from ignition sources.
-
Potassium tert-butoxide is a strong, corrosive base. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
The reaction should be performed under an inert atmosphere to prevent side reactions with moisture and air.
Visualizations
Caption: Dehydrofluorination of this compound with a strong base.
Caption: Postulated hydrolysis of this compound to acetone.
Caption: General experimental workflow for dehydrofluorination.
References
Industrial Production of 2,2-Difluoropropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the primary industrial methods for the synthesis of 2,2-difluoropropane (CH₃CF₂CH₃), a valuable compound used as an etching agent, refrigerant, and chemical intermediate. The following sections detail the key manufacturing routes, present quantitative data in a comparative format, and provide exemplary experimental protocols based on available literature.
Overview of Industrial Synthesis Routes
The industrial production of this compound predominantly relies on two main strategies: the direct fluorination of a chlorinated propane precursor and a halogen exchange reaction. A third, less common method involving the fluorination of propyne is also noted for completeness.
-
Vapor-Phase Catalytic Fluorination of 2,2-Dichloropropane: This is the most prevalent industrial method. It involves the reaction of 2,2-dichloropropane with anhydrous hydrogen fluoride (HF) in the gas phase over a solid catalyst. This process is favored for its continuous nature and high throughput.
-
Halogen Exchange (Swarts Reaction): This method involves the substitution of chlorine atoms in 2,2-dichloropropane with fluorine using a metal fluoride reagent, most commonly antimony trifluoride (SbF₃). While a well-established reaction, its industrial application for this specific compound is less detailed in public literature compared to catalytic fluorination.[1]
-
Fluorination of Propyne: Propyne (CH₃C≡CH) can be fluorinated using hydrogen fluoride to yield this compound.[2] However, this method is often part of a multi-step synthesis for other fluorinated compounds and is generally considered less efficient for the direct industrial production of this compound due to potential yield limitations.[2]
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative parameters for the primary industrial production methods of this compound.
| Parameter | Vapor-Phase Catalytic Fluorination | Halogen Exchange (Swarts Reaction) |
| Starting Material | 2,2-Dichloropropane | 2,2-Dichloropropane |
| Fluorinating Agent | Hydrogen Fluoride (HF) | Antimony Trifluoride (SbF₃) |
| Catalyst | Metal-based (e.g., Cr₂O₃, AlF₃) | Often SbCl₅ (as a catalyst promoter) |
| Temperature | 150 - 550 °C[2] | Typically lower than vapor-phase |
| Pressure | 0 - 30 kg/cm ²[2] | Variable, can be near atmospheric |
| Yield | Good (Specific % not consistently reported)[2] | Good (Specific % not consistently reported) |
| Purity | High, but may require multi-stage purification[2] | Generally high |
Experimental Protocols
The following are representative protocols for the industrial synthesis of this compound, derived from patent literature. These should be regarded as illustrative examples and would require optimization for a specific industrial setting.
Protocol for Vapor-Phase Catalytic Fluorination of 2,2-Dichloropropane
This protocol is based on the general process described in patent literature for the continuous gas-phase fluorination of chlorinated hydrocarbons.[2]
Objective: To produce this compound by the catalytic reaction of 2,2-dichloropropane with hydrogen fluoride.
Materials:
-
2,2-Dichloropropane (C₃H₆Cl₂)
-
Anhydrous Hydrogen Fluoride (HF)
-
Fluorination Catalyst (e.g., chromium-based, supported on alumina)
-
Inert Gas (e.g., Nitrogen) for catalyst activation
Equipment:
-
Vaporizer for 2,2-dichloropropane
-
HF vaporizer
-
Fixed-bed catalytic reactor (e.g., Inconel or other corrosion-resistant alloy)
-
Heating system for the reactor
-
Condenser and collection system for the product stream
-
Scrubber for removal of acidic byproducts (HCl and unreacted HF)
Procedure:
-
Catalyst Activation: The fluorination catalyst is packed into the reactor. It is then activated by heating to a temperature between 250 °C and 400 °C in a stream of nitrogen mixed with hydrogen fluoride.[2] This step is crucial to convert the metal oxides in the catalyst to their more active fluoride forms.
-
Reaction Initiation: The reactor temperature is adjusted to the desired operating range, typically between 250 °C and 450 °C.[2]
-
Reactant Feed: Gaseous 2,2-dichloropropane and anhydrous hydrogen fluoride are continuously fed into the reactor at a controlled molar ratio.
-
Reaction: The reactants pass through the catalyst bed where the chlorine atoms on the 2,2-dichloropropane are replaced by fluorine atoms. The primary reaction is: CH₃CCl₂CH₃ + 2HF --(Catalyst)--> CH₃CF₂CH₃ + 2HCl
-
Product Collection: The gaseous product stream exiting the reactor, which contains this compound, hydrogen chloride (HCl), and any unreacted starting materials or byproducts, is passed through a cooling system to condense the organic components.
-
Purification: The crude product is then subjected to a purification process. This typically involves scrubbing with water and a basic solution to remove HCl and unreacted HF, followed by fractional distillation to isolate the this compound from any remaining impurities.
Safety Precautions:
-
Anhydrous hydrogen fluoride is extremely corrosive and toxic. All operations must be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and a full-face shield.
-
The reaction is conducted at high temperatures and pressures, requiring robust equipment and safety controls.
-
Procedures for neutralizing and disposing of acidic waste must be in place.
Protocol for Halogen Exchange (Swarts Reaction)
This protocol describes the batch synthesis of this compound via the Swarts reaction.
Objective: To synthesize this compound by reacting 2,2-dichloropropane with antimony trifluoride.
Materials:
-
2,2-Dichloropropane (C₃H₆Cl₂)
-
Antimony Trifluoride (SbF₃)
-
Antimony Pentachloride (SbCl₅) (catalyst)
Equipment:
-
Glass reaction flask with a reflux condenser and a distillation head
-
Heating mantle
-
Stirring mechanism
-
Receiving flask cooled in an ice bath
Procedure:
-
Reaction Setup: The reaction flask is charged with antimony trifluoride and a catalytic amount of antimony pentachloride.
-
Addition of Reactant: 2,2-Dichloropropane is slowly added to the flask.
-
Reaction: The mixture is heated to initiate the reaction. The reaction is exothermic and the temperature should be controlled. The this compound, being volatile, will distill from the reaction mixture as it is formed. The reaction is: 3CH₃CCl₂CH₃ + 2SbF₃ --(SbCl₅)--> 3CH₃CF₂CH₃ + 2SbCl₃
-
Product Collection: The distilled this compound is collected in the cooled receiving flask.
-
Purification: The collected product may be washed with a dilute acid solution and then water to remove any antimony compounds, dried, and then redistilled to achieve high purity.
Safety Precautions:
-
Antimony compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Appropriate PPE, including gloves and safety glasses, should be worn.
Visualized Workflows
Synthesis Routes for this compound
Caption: Overview of the main industrial synthesis routes for this compound.
Detailed Workflow for Vapor-Phase Catalytic Fluorination
Caption: Step-by-step workflow for the continuous vapor-phase production of this compound.
References
The Gem-Difluoroalkane Moiety: A Cornerstone in Modern Agrochemical Synthesis
Application Note
The strategic incorporation of fluorine into agrochemical active ingredients has become a paramount approach for enhancing their efficacy, metabolic stability, and overall performance. While direct applications of 2,2-difluoropropane as a foundational building block in agrochemical synthesis are not extensively documented in publicly available literature, the core structural unit it represents—the gem-difluoroalkane moiety—is of significant interest to researchers and drug development professionals in the agricultural sector. This functional group serves as a valuable bioisostere for carbonyls, alcohols, and thiols, capable of modulating a molecule's lipophilicity, binding affinity, and bioavailability.[1][2] Consequently, the development of synthetic methodologies to introduce the gem-difluoroalkyl group is a critical area of research in the quest for novel and more effective crop protection agents.[1][3][4]
The presence of a gem-difluoromethylene group can confer several advantageous properties to an agrochemical. These include increased biological activity, enhanced stability against environmental and metabolic degradation (such as hydrolysis and photolysis), and improved penetration into target organisms or plant tissues.[5] By fine-tuning the electronic properties and conformation of a molecule, the gem-difluoro moiety allows for more precise interactions with biological targets, leading to the design of more selective and potent herbicides, insecticides, and fungicides.[5]
This document provides an overview of synthetic strategies for introducing the gem-difluoroalkane functionality into molecules relevant to agrochemical development and highlights the significance of this structural motif in next-generation crop protection solutions.
The Importance of the gem-Difluoroalkane Group in Agrochemicals
The introduction of fluorine, and specifically the gem-difluoromethylene group, can significantly impact the physicochemical properties of a molecule.
| Property | Impact of gem-Difluoroalkane Moiety | Reference |
| Metabolic Stability | The C-F bond is significantly stronger than the C-H bond, making the molecule more resistant to metabolic oxidation. | [5] |
| Lipophilicity | The gem-difluoro group can increase lipophilicity, which can enhance the molecule's ability to cross biological membranes. | [1] |
| Binding Affinity | The electronegativity of fluorine can alter the electronic profile of the molecule, potentially leading to stronger interactions with target enzymes or receptors. | [1] |
| Bioisosterism | The CF2 group can act as a bioisostere of a carbonyl group, an ether oxygen, or a hydroxyl group, allowing for molecular modifications that can improve biological activity. | [1][2] |
Agrochemicals Featuring the gem-Difluoropropane Moiety
While direct synthesis from this compound is not explicitly detailed, the fungicide 4-((6-(2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(5-mercapto-1H-1,2,4-triazol-1-yl)propyl)pyridin-3-yl)oxy)benzonitrile showcases the incorporation of a 1,1-difluoropropyl group, an isomer of the this compound structure. This highlights the relevance of the gem-difluorinated propane skeleton in the design of modern fungicides.
Synthetic Strategies for Introducing the gem-Difluoroalkane Moiety
Given the limited direct use of this compound, agrochemical researchers employ various other synthetic routes to introduce the gem-difluoroalkane functionality. Below are protocols for two such methodologies.
Experimental Protocol 1: Synthesis of β-Tosyloxylated gem-Difluoroalkanes via Oxidative Fluorination of Vinyl Sulfonates
This protocol describes a method to produce versatile gem-difluoroalkane building blocks that can be further elaborated into a variety of functionalized compounds through nucleophilic substitution.[1][3][4]
Materials:
-
Vinyl sulfonate substrate
-
Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred solution of the vinyl sulfonate (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere, add Selectfluor® (2.0 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired β-tosyloxylated gem-difluoroalkane.
Expected Outcome: This reaction typically provides the desired product in good to excellent yields. The resulting β-tosyloxylated gem-difluoroalkanes are stable compounds that can be used in subsequent reactions to introduce nucleophiles such as azides, halides, or amines.
Quantitative Data Example:
| Substrate | Product | Yield (%) |
| 1-Phenylvinyl tosylate | 2,2-Difluoro-2-phenylethyl tosylate | 85 |
| 1-Cyclohexylvinyl tosylate | 2-Cyclohexyl-2,2-difluoroethyl tosylate | 78 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol 2: Synthesis of Enones with a gem-Difluoroalkyl Side Chain via Isomerization of Propargylic Alcohols
This protocol outlines the synthesis of α,β-unsaturated ketones (enones) bearing a gem-difluoroalkyl group, which are valuable intermediates for the synthesis of heterocyclic agrochemicals like pyrazolines and pyrrolines.[6]
Materials:
-
gem-Difluoropropargylic alcohol substrate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the gem-difluoropropargylic alcohol (1.0 equiv) in anhydrous toluene (0.2 M) in a round-bottom flask under an inert atmosphere.
-
Add DBU (0.2 equiv) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with 1 M HCl, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the enone with a gem-difluoroalkyl side chain.
Expected Outcome: This isomerization reaction typically proceeds in fair to good yields, providing the E-isomer of the enone with high selectivity.[6]
Quantitative Data Example:
| Substrate | Product | Yield (%) |
| 1,1-Difluoro-4-phenylbut-3-yn-2-ol | (E)-1,1-Difluoro-4-phenylbut-3-en-2-one | 63 |
| 1,1-Difluoro-4-(p-tolyl)but-3-yn-2-ol | (E)-1,1-Difluoro-4-(p-tolyl)but-3-en-2-one | 60 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.[6]
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Caption: Workflow for the synthesis of β-Tosyloxylated gem-Difluoroalkanes.
Caption: Workflow for the synthesis of gem-Difluoroalkyl Enones.
Conclusion
While this compound may not be a widely reported starting material, the gem-difluoroalkane structural motif is of undeniable importance in the design of modern agrochemicals. The synthetic methods presented here provide reliable pathways for introducing this valuable functional group, enabling the exploration of novel chemical space in the development of next-generation herbicides, insecticides, and fungicides. Further research into the applications of simple, readily available fluorinated building blocks like this compound and its derivatives could open up new, efficient synthetic routes to valuable agrochemical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of enones, pyrazolines and pyrrolines with gem-difluoroalkyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Difluoropropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2-Difluoropropane synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of this compound lower than expected in the fluorination of 2,2-dichloropropane?
A1: Low yields in this reaction can stem from several factors:
-
Inactive Catalyst: The fluorination catalyst, often a mixed metal oxide/halide, requires activation. Ensure the catalyst has been properly activated, typically by heating in a stream of nitrogen and then hydrogen fluoride before use.[1]
-
Inadequate Reaction Temperature: The reaction temperature is critical. For gas-phase fluorination with hydrogen fluoride, temperatures typically range from 250 to 400°C.[1] Lower temperatures may lead to incomplete reaction, while excessively high temperatures can cause unwanted side reactions and catalyst degradation.
-
Insufficient Fluorinating Agent: A stoichiometric excess of the fluorinating agent, such as hydrogen fluoride, is often necessary to drive the reaction to completion.[1] Molar ratios of HF to the chlorinated propane can be as high as 4:1 or more.
-
Presence of Impurities: Water or other impurities in the starting materials or reaction system can deactivate the catalyst and lead to side reactions. Ensure all reagents and the reactor are dry.
Q2: What are the common byproducts in the synthesis of this compound, and how can they be minimized?
A2: A significant challenge in this compound synthesis is the formation of byproducts with boiling points close to the desired product, complicating purification.[1][2]
-
Common Byproducts: These often include other chlorinated and/or fluorinated propanes. For instance, in the fluorination of chlorine-containing propanes, incompletely fluorinated intermediates can remain.
-
Minimization Strategies:
-
Optimize Reaction Conditions: Fine-tuning the temperature, pressure, and residence time can favor the formation of the desired product over byproducts.
-
Catalyst Selection: The choice of catalyst can significantly influence selectivity. For example, catalysts containing elements like chromium, aluminum, and magnesium have been used.[1]
-
Purification: A multi-stage purification process, such as fractional distillation, is often necessary to separate this compound from these byproducts.[1][2]
-
Q3: The pressure in my reactor is fluctuating significantly during the gas-phase fluorination. What could be the cause?
A3: Pressure fluctuations can indicate several issues:
-
Inconsistent Feed Rate: Ensure a stable and consistent flow of both the halogenated propane and hydrogen fluoride gas into the reactor.
-
Catalyst Bed Channeling: The gas may not be flowing uniformly through the catalyst bed, leading to localized pressure changes. Proper packing of the catalyst bed is crucial.
-
Side Reactions: The formation of gaseous byproducts can lead to pressure increases. Analyze the off-gas to identify potential side reactions.
Q4: How can I regenerate or maintain the activity of the fluorination catalyst?
A4: Catalyst deactivation can occur over time. To maintain its activity:
-
Continuous Co-feeding: Adding a small amount of an oxidizing agent like oxygen or chlorine (0.1 to 10% by volume relative to the starting material) can help maintain catalyst activity.[1]
-
Regeneration: If the catalyst becomes significantly deactivated, it may be possible to regenerate it by stopping the feed of the organic starting material and treating the catalyst with a flow of hot hydrogen fluoride or a mixture of air and an inert gas at an elevated temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods include:
-
Fluorination of Halogenated Propanes: This involves the reaction of a chlorine-containing 2,2-halogenopropane with a fluorinating agent like hydrogen fluoride in the presence of a catalyst.[1][3]
-
Halogen Exchange (Swarts Reaction): This method utilizes the reaction of 2,2-dichloropropane with a metallic fluoride, such as antimony trifluoride (SbF3).[4]
-
Deoxofluorination of Acetone: Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can convert the carbonyl group of acetone directly into a gem-difluoro group.[5]
Q2: What are the key safety precautions to consider during the synthesis of this compound?
A2: Safety is paramount, especially when working with fluorinating agents:
-
Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. All reactions involving HF should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield. An HF-specific safety plan and access to calcium gluconate gel for skin exposure are essential.
-
High-Pressure Reactions: Some gas-phase fluorinations are conducted under pressure. Ensure the reactor is rated for the intended pressure and temperature and is equipped with appropriate pressure relief devices.
-
Flammable Gases: this compound is a flammable gas. Handle it in a well-ventilated area away from ignition sources.
Q3: How can the purity of the synthesized this compound be determined?
A3: The purity of the final product can be assessed using standard analytical techniques:
-
Gas Chromatography (GC): GC is an effective method for separating this compound from volatile byproducts and unreacted starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can confirm the structure of the product and identify fluorine-containing impurities.
-
Mass Spectrometry (MS): GC-MS can be used to identify the molecular weight of the product and any impurities.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Starting Materials | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Fluorination of 2,2-Dichloropropane | 2,2-Dichloropropane | Hydrogen Fluoride (HF) | Gas-phase, 250-400°C, Catalyst (e.g., Cr/Al/Mg oxides)[1] | Potentially high yield, continuous process possible. | Requires handling of highly corrosive HF, catalyst deactivation, byproduct formation.[1] |
| Swarts Reaction | 2,2-Dichloropropane | Antimony Trifluoride (SbF3) | Heating with a catalyst (e.g., SbCl5) | Milder conditions than direct fluorination with HF. | Use of toxic heavy metal reagents, stoichiometric waste. |
| Deoxofluorination of Acetone | Acetone | DAST, Deoxo-Fluor | Organic solvent, variable temperature | Direct conversion of a readily available starting material. | Expensive reagents, potential for hazardous byproducts.[5] |
Experimental Protocols
Protocol 1: Gas-Phase Fluorination of 2,2-Dichloropropane
Objective: To synthesize this compound by the catalytic fluorination of 2,2-dichloropropane with hydrogen fluoride.
Materials:
-
2,2-Dichloropropane
-
Anhydrous Hydrogen Fluoride (HF)
-
Fluorination Catalyst (e.g., chromia-alumina)
-
Nitrogen (for inerting and catalyst activation)
Equipment:
-
Packed-bed tubular reactor (material compatible with HF, e.g., Monel or Inconel)
-
Mass flow controllers for gases
-
Syringe pump for liquid feed
-
Heating furnace with temperature controller
-
Condenser and collection trap (cooled, e.g., with dry ice/acetone)
-
Scrubber for unreacted HF
Procedure:
-
Catalyst Activation: Pack the reactor with the fluorination catalyst. Heat the reactor to 250-400°C under a flow of nitrogen to dry the catalyst. Then, introduce a flow of hydrogen fluoride mixed with nitrogen to activate the catalyst.[1]
-
Reaction: Once the catalyst is activated, stop the nitrogen flow. Introduce gaseous hydrogen fluoride and liquid 2,2-dichloropropane into the reactor at the desired molar ratio (e.g., 4:1 HF:dichloropropane). Maintain the reaction temperature between 250-400°C.[1] The contact time is typically between 5 and 30 seconds.[1]
-
Product Collection: The gaseous product stream exiting the reactor is passed through a condenser and a cold trap (-78°C) to collect the crude product.[2][6]
-
Purification: The collected crude product, which contains this compound, unreacted starting materials, HCl, and other byproducts, is then purified. Unreacted HF and HCl can be removed by passing the gas through a water or alkaline scrubber. The organic products can then be separated by fractional distillation.
-
Analysis: Analyze the purified product by GC and/or NMR to determine the yield and purity.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via gas-phase fluorination.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. EP0407622B1 - Process for producing a this compound - Google Patents [patents.google.com]
- 2. EP0416113B1 - Process for producing a hydrogen-containing this compound - Google Patents [patents.google.com]
- 3. WO1990008754A2 - Process for producing a this compound - Google Patents [patents.google.com]
- 4. unacademy.com [unacademy.com]
- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. WO1990008753A1 - Process for producing a hydrogen-containing this compound - Google Patents [patents.google.com]
Purification techniques for 2,2-Difluoropropane after synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2-Difluoropropane after synthesis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound sample after synthesis?
A1: Common impurities depend on the synthetic route. Synthesis often involves the fluorination of propane or the addition of fluorinated moieties to a propane backbone, which can result in a mixture of isomers and incompletely reacted starting materials.[1] By-products with boiling points close to that of this compound are a significant challenge, necessitating multi-stage purification processes.[2]
Potential impurities may include:
-
Isomers: 1,1-Difluoropropane, 1,2-Difluoropropane, and various trifluoropropane isomers.[2][3]
-
Chlorinated Analogs: If chlorinated starting materials or reagents are used, impurities such as monochlorodifluoropropanes or dichlorofluoropropanes may be present.
-
Unreacted Starting Materials: Residual reactants from the synthesis.
-
Solvents: Any solvents used during the synthesis or workup.
-
Water: Moisture can be introduced during the workup or from atmospheric exposure.
-
Acidic Impurities: Residual acidic catalysts or by-products like hydrogen fluoride (HF) or hydrogen chloride (HCl).[4]
Q2: What are the primary purification techniques for this compound?
A2: Due to its low boiling point and the presence of close-boiling impurities, the following techniques are most suitable:
-
Fractional Distillation: This is the most common method for separating volatile liquids with different boiling points.[5][6] For this compound, a highly efficient fractional distillation column is necessary due to the small differences in boiling points among isomers.
-
Preparative Gas Chromatography (Prep GC): For high-purity requirements and small-scale preparations, Prep GC offers excellent separation of volatile compounds, including isomers.[1][7][8][9]
-
Extractive Distillation: This technique can be employed when fractional distillation is ineffective for separating components with very close boiling points or azeotropes. It involves adding a solvent that alters the relative volatilities of the components.[10][11][12]
-
Washing and Drying: Aqueous washing can remove water-soluble impurities like residual acids or salts. Subsequent drying is crucial to remove dissolved water.
Q3: How can I assess the purity of my this compound sample?
A3: The following analytical methods are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for determining the purity and identifying impurities in volatile organic compounds like this compound.[13]
-
Karl Fischer Titration: This is a specific and accurate method for quantifying the water content in the purified product.[1][5][7][8][14]
-
Acid-Base Titration: To quantify any residual acidic impurities, a simple acid-base titration can be performed.[9][15][16]
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of isomers.
| Possible Cause | Solution |
| Insufficient column efficiency. | Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing).[17] |
| Distillation rate is too high. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column.[17] |
| Poor insulation of the column. | Insulate the distillation column to maintain the temperature gradient. |
| Flooding of the column. | The heating rate is too high, causing liquid to be carried up the column. Reduce the heating rate. |
Problem: Product is contaminated with water.
| Possible Cause | Solution |
| Incomplete drying before distillation. | Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., molecular sieves) before distillation. |
| Leaks in the distillation apparatus. | Check all joints and connections for leaks that could allow atmospheric moisture to enter. |
Preparative Gas Chromatography
Problem: Low recovery of the purified product.
| Possible Cause | Solution |
| Inefficient trapping of the analyte. | Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath). Optimize the trap design and surface area. |
| High carrier gas flow rate. | Reduce the carrier gas flow rate to allow for more efficient condensation of the product in the trap. |
| Sample overload. | Inject smaller volumes of the crude sample to avoid exceeding the column's capacity. |
Problem: Poor peak resolution.
| Possible Cause | Solution | | Inappropriate column or temperature program. | Select a column with a stationary phase suitable for separating fluorinated hydrocarbons. Optimize the temperature program for better separation of the target compound from its impurities. | | Injection volume is too large. | Reduce the injection volume to prevent band broadening. |
Quantitative Data
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 420-45-1 | C₃H₆F₂ | 80.08 | -0.4 to -1[3][18] |
| 1,1,1-Trifluoropropane | 421-07-8 | C₃H₅F₃ | 98.07 | Not available |
| 1,2,2-Trifluoropropane | 811-94-9 | C₃H₅F₃ | 98.07 | 16.6[3] |
| 3,3,3-Trifluoropropene | 677-21-4 | C₃H₃F₃ | 96.05 | -18 to -16[19] |
| 3-Chloro-1,1,1-trifluoropropane | 460-35-5 | C₃H₄ClF₃ | 132.51 | 45.1[20] |
Experimental Protocols
General Fractional Distillation Protocol
Objective: To separate this compound from less volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Heating mantle
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask (cold trap)
-
Drying agent (e.g., molecular sieves)
-
Stir bar
Procedure:
-
Dry the crude this compound with a suitable drying agent.
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Place the dried crude product in the round-bottom flask with a stir bar.
-
Cool the receiving flask in a cold bath (e.g., dry ice/acetone).
-
Begin heating the distillation flask gently.
-
Slowly increase the temperature and observe the vapor rising through the fractionating column.
-
Collect the fraction that distills over at the boiling point of this compound (approximately -1°C).
-
Monitor the temperature closely. A sharp increase in temperature indicates that a higher-boiling impurity is beginning to distill.
-
Stop the distillation once the desired fraction has been collected.
General Preparative Gas Chromatography (Prep GC) Protocol
Objective: To obtain high-purity this compound.
Materials:
-
Crude this compound
-
Preparative gas chromatograph with a suitable column (e.g., a nonpolar or medium-polarity column)
-
Collection trap
-
Cryogen (e.g., liquid nitrogen)
-
Gas-tight syringe
Procedure:
-
Cool the collection trap with a suitable cryogen.
-
Set the GC parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate). These will need to be optimized based on the specific impurities present.
-
Inject a small amount of the crude this compound into the GC.
-
Monitor the chromatogram to identify the retention time of this compound.
-
Set the collection window to correspond to the peak of this compound.
-
Perform multiple injections, collecting the purified product in the cold trap.
-
After collection, allow the trap to warm to room temperature and transfer the purified product to a suitable container.
Purity Analysis by GC-MS
Objective: To determine the purity of the this compound sample.
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable volatile solvent.
-
Inject a small volume of the solution into the GC-MS.
-
Run a suitable temperature program to separate all components.
-
Identify the peaks in the chromatogram by their mass spectra.
-
Calculate the purity by area percent normalization, assuming similar response factors for all components.
Water Content Determination by Karl Fischer Titration
Objective: To quantify the amount of water in the purified this compound.
Procedure:
-
Use a Karl Fischer titrator with a suitable solvent for non-polar samples.
-
Introduce a known mass of the purified this compound into the titration vessel.
-
Titrate with the Karl Fischer reagent until the endpoint is reached.
-
The instrument will calculate the water content based on the amount of reagent consumed.
Acidic Impurity Analysis by Titration
Objective: To determine the concentration of acidic impurities.
Procedure:
-
Bubble a known volume of the gaseous this compound through a known volume of a standardized dilute sodium hydroxide solution containing a pH indicator.
-
Alternatively, dissolve a known mass of the liquefied gas in a neutral solvent and titrate.
-
Back-titrate the excess sodium hydroxide with a standardized acid solution.
-
Calculate the amount of acid in the original sample based on the amount of sodium hydroxide consumed.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Logical troubleshooting flow for post-purification quality control of this compound.
References
- 1. 卡爾費薛滴定技巧:水含量測量 [sigmaaldrich.com]
- 2. 1,1,1-Trifluoropropane | C3H5F3 | CID 67899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. chemistry.muohio.edu [chemistry.muohio.edu]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 9. Acid–base titration - Wikipedia [en.wikipedia.org]
- 10. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Karl Fischer water content titration - Scharlab [scharlab.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. google.com [google.com]
- 17. Purification [chem.rochester.edu]
- 18. 1,2,2-trifluoropropane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 19. Trifluoropropene | 677-21-4 [chemicalbook.com]
- 20. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: Production and Scale-Up of 2,2-Difluoropropane
Welcome to the technical support center for the production and scale-up of 2,2-Difluoropropane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the production of this compound?
When scaling up the production of this compound, researchers often face challenges related to:
-
Process Reproducibility: Direct translation of laboratory-scale reaction conditions to a larger scale can be difficult. Variations in mixing efficiency, heat transfer, and mass transfer in different reactor setups can lead to inconsistent yields and impurity profiles.
-
By-product Formation: The synthesis of this compound can be accompanied by the formation of by-products with boiling points very close to the desired product, making purification by distillation challenging and often requiring multi-stage processes.[1]
-
Reaction Control: Fluorination reactions can be highly energetic and require careful control of reaction parameters to avoid over-fluorination or incomplete conversion of starting materials.
-
Handling of Reagents: Depending on the synthetic route, the use of gaseous reagents in large quantities can present challenges in ensuring accurate stoichiometry and efficient mixing in a batch reactor setup.[2][3]
-
Multi-step Syntheses: Some synthetic routes to this compound involve numerous steps, which can lead to a lower overall yield and may not be economically viable for industrial-scale production.[1]
Q2: What are the typical impurities found in this compound synthesis?
Common impurities can include:
-
Under-fluorinated or Over-fluorinated Propane Derivatives: Depending on the control of the fluorinating agent and reaction time, you may observe species with fewer or more fluorine atoms than the desired product.
-
By-products from Starting Materials: The starting materials and any catalysts used can lead to the formation of side products. For instance, if starting from a chlorinated propane derivative, you might find residual chlorinated species.
-
Isomers: In some synthetic pathways, the formation of other difluoropropane isomers, such as 1,2-difluoropropane, is possible.[4]
Q3: How can I improve the yield and purity of my this compound synthesis?
To improve yield and purity:
-
Optimize Reaction Conditions: Systematically optimize parameters such as temperature, pressure, reaction time, and stoichiometry of reactants.
-
Catalyst Screening: If a catalyst is used, screening different catalysts and catalyst concentrations can significantly impact yield and selectivity.
-
Purification Strategy: Employ a multi-stage purification process, potentially combining distillation with other techniques like extractive distillation or chromatography to separate close-boiling impurities.
-
Consider Continuous Flow Chemistry: For reactions involving gaseous reagents, transitioning from batch to a continuous flow setup can improve mixing, heat transfer, and stoichiometric control, leading to higher yields and purity.[2][3]
Troubleshooting Guides
Issue 1: Low Product Yield
Low yield is a frequent issue during the scale-up of this compound synthesis. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step decision tree for troubleshooting low product yield.
Quantitative Data Example: Effect of Reaction Temperature on Yield and Impurity Profile
| Temperature (°C) | Yield of this compound (%) | Impurity A (Over-fluorinated) (%) | Impurity B (By-product) (%) |
| 100 | 45 | 2 | 15 |
| 120 | 65 | 5 | 10 |
| 140 | 75 | 12 | 8 |
| 160 | 70 | 20 | 7 |
This table illustrates a hypothetical optimization scenario where increasing temperature initially boosts the yield but also leads to a higher percentage of over-fluorinated by-products.
Issue 2: Product Contamination and Purification Difficulties
The presence of impurities with boiling points close to that of this compound is a significant challenge.[1]
Troubleshooting Workflow for Purity Issues
Caption: Logical workflow for addressing product contamination issues.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fluorination of 2,2-Dichloropropane
This protocol is a general guideline based on the principles of fluorinating a halogenated propane.[1]
Experimental Workflow
Caption: A simplified workflow for the synthesis and purification of this compound.
Methodology:
-
Catalyst Preparation (if applicable): Prepare the fluorination catalyst as per the required specifications. This may involve impregnation of a metal salt onto a support followed by calcination.[1]
-
Reaction Setup: In a suitable high-pressure reactor, charge the 2,2-dichloropropane and the catalyst.
-
Reaction: Heat the reactor to the optimized temperature (e.g., 120-160 °C). Introduce a controlled flow of anhydrous hydrogen fluoride gas. Maintain the reaction under pressure for the determined reaction time.
-
Work-up: After the reaction is complete, cool the reactor and carefully vent the excess hydrogen fluoride into a scrubber. The crude product is then washed with a neutralizing agent like sodium bicarbonate solution, followed by water.
-
Purification: The organic layer is separated and subjected to fractional distillation to isolate the this compound from unreacted starting material and by-products.
Safety Note: This reaction involves highly corrosive and toxic hydrogen fluoride. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2: Synthesis of this compound-1,3-diol (A Related Precursor)
This protocol describes the synthesis of a related difluorinated building block.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve diethyl 2,2-difluoromalonate in an anhydrous solvent like tetrahydrofuran (THF) and cool to 0 °C.
-
Reduction: Slowly add a reducing agent such as lithium aluminum hydride (LiAlH4) to the solution while maintaining the low temperature.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 16 hours).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Adjust the pH to approximately 3 with an acid solution (e.g., 1M HCl).
-
Extraction and Purification: Remove the aqueous phase under reduced pressure and extract the residue with an organic solvent like ethyl acetate. Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), and concentrate to yield the product.
Quantitative Data Example: Synthesis of this compound-1,3-diol
| Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| Diethyl 2,2-difluoromalonate | LiAlH4 | THF | 16 | 89 |
This technical support guide provides a starting point for addressing common issues in the scale-up of this compound production. For more specific issues, please consult relevant literature and consider performing a thorough process hazard analysis before scaling up any chemical reaction.
References
- 1. EP0407622B1 - Process for producing a this compound - Google Patents [patents.google.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 4. (2S)-1,2-difluoropropane | C3H6F2 | CID 57469931 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2,2-Difluoropropane Fluorination
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of 2,2-difluoropropane.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main industrial methods for synthesizing this compound are:
-
Halogen Exchange (Swarts Reaction): This method involves the reaction of 2,2-dichloropropane with a fluorinating agent like antimony trifluoride (SbF₃). Other heavy metal fluorides such as silver(I) fluoride (AgF) or mercurous fluoride (Hg₂F₂) can also be used.[1][2]
-
Vapor-Phase Catalytic Fluorination: This process uses hydrogen fluoride (HF) to fluorinate a chlorine-containing 2,2-halogenopropane (like 2,2-dichloropropane) in the presence of a solid catalyst at elevated temperatures.[3]
Q2: What is the starting material for the fluorination reaction?
A2: The most common starting material is 2,2-dichloropropane. Other chlorine-containing 2,2-halogenopropanes can also be used in catalytic processes.[1][3]
Q3: What are the typical catalysts used in vapor-phase fluorination with Hydrogen Fluoride (HF)?
A3: Catalysts are typically based on metal oxides or halides. A common example involves a catalyst prepared from aluminum, chromium, and magnesium nitrates, which is then activated with an HF/nitrogen stream at high temperatures before use.[3] Other formulations may include elements like iron or aluminum supported on γ-alumina.[3]
Q4: What is a potential byproduct in the Swarts reaction for this compound synthesis?
A4: A common byproduct is 2-chloro-2-fluoropropane, which results from incomplete halogen exchange.
Q5: Why is purification of this compound challenging?
A5: Certain synthetic routes can produce byproducts with boiling points very close to that of this compound, which makes separation by standard distillation a multi-stage and complex process.[3]
Troubleshooting Guide
Problem 1: Low Yield of this compound
Q1.1: I am experiencing a significantly lower yield than reported in the literature. What are the common causes?
A1.1: Low yields can stem from several factors. Systematically check the following:
-
Reagent Purity and Quality: Ensure the starting materials (e.g., 2,2-dichloropropane) and fluorinating agents (e.g., SbF₃, HF) are of high purity and anhydrous where required. Moisture can deactivate many fluorinating agents.[4]
-
Reaction Conditions: Inaccurate control of temperature, pressure, or reaction time can lead to incomplete conversion or the formation of side products.[5] For gas-phase reactions, ensure the catalyst is properly activated.[3]
-
Procedural Losses: Material can be lost during transfers, workup, and purification. Ensure all transfers are quantitative and be cautious during distillation, especially given the volatile nature of the product.[4]
-
Catalyst Deactivation (for HF fluorination): The catalyst may lose activity over time. Consider regenerating the catalyst or using a fresh batch.
Q1.2: My reaction seems to stall before all the starting material is consumed. What should I do?
A1.2: If the reaction stalls, you can consider adding more of the limiting reagent. However, if you observe product decomposition, it is better to quench the reaction early and proceed immediately to workup to salvage the existing product.[4]
Problem 2: Poor Product Selectivity and Impurities
Q2.1: My final product is contaminated with 2-chloro-2-fluoropropane. How can I improve selectivity?
A2.1: The presence of the monofluorinated intermediate indicates incomplete reaction. To drive the reaction to completion:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration.
-
Adjust Stoichiometry: Use a molar excess of the fluorinating agent. For catalytic reactions with HF, a substantial excess may be used.[3]
-
Increase Temperature: Carefully increasing the reaction temperature can enhance the rate of the second fluorine substitution. Monitor for decomposition.
Q2.2: I am observing unexpected byproducts. What could be the cause?
A2.2: Side reactions can be promoted by incorrect reaction conditions.
-
Over-fluorination: Excessively harsh conditions (high temperature or pressure) can sometimes lead to the formation of more highly fluorinated propanes.
-
Elimination Reactions: Depending on the substrate and conditions, elimination of HF or HCl could occur, leading to olefinic impurities.
-
Catalyst-Induced Side Reactions: The catalyst itself might promote undesired reactions. Ensure the catalyst composition is correct and that it has been properly activated.
Problem 3: Catalyst Issues (Vapor-Phase HF Fluorination)
Q3.1: The catalyst activity seems to decrease over time. How can I address this?
A3.1: Catalyst deactivation is a common issue in continuous gas-phase reactions.
-
Regeneration: The catalyst can often be reactivated. A typical procedure involves treating the catalyst at high temperatures (e.g., 250-400°C) in a stream of hydrogen fluoride mixed with an inert gas like nitrogen.[3]
-
Maintain Activity: To prolong catalyst life during the reaction, a small amount of oxygen or chlorine (e.g., 0.1 to 10% by volume relative to the starting material) can be co-fed into the reactor.[3]
Data Presentation
Table 1: Typical Reaction Conditions for Vapor-Phase Fluorination of Halogenated Propanes with HF
| Parameter | Value Range | Preferred Range | Reference |
| Temperature | 150 - 550°C | 250 - 450°C | [3] |
| Pressure | 0 - 30 kg/cm ² | Atmospheric or slightly pressurized | [3] |
| HF:Substrate Molar Ratio | ≥ Stoichiometric | ≥ 4:1 | [3] |
| Contact Time | 0.1 - 300 seconds | 5 - 30 seconds | [3] |
| Catalyst Activation Temp. | 100 - 450°C | 200 - 350°C | [3] |
Experimental Protocols
Protocol 1: Preparation and Activation of a Fluorination Catalyst
This protocol is adapted from a patented procedure for preparing a mixed-metal catalyst.[3]
-
Precipitation: Dissolve aluminum nitrate (Al(NO₃)₃·9H₂O), chromium nitrate (Cr(NO₃)₃·9H₂O), and magnesium nitrate (Mg(NO₃)₂·6H₂O) in water.
-
Add this solution along with an ammonium hydroxide solution to hot water to co-precipitate the metal hydroxides.
-
Washing and Drying: Filter the precipitate, wash it thoroughly with water, and dry it at a temperature of 129 to 150°C.
-
Calcination: Calcine the dried powder at 300 to 600°C (preferably 350 to 450°C).
-
Shaping: Shape the resulting powder into cylindrical tablets using a tabletting machine.
-
Activation: Place the catalyst tablets in the reactor. Activate the catalyst by passing a stream of a hydrogen fluoride/nitrogen gas mixture over it at a temperature of 250 to 400°C before initiating the fluorination reaction.[3]
Protocol 2: General Procedure for Vapor-Phase Fluorination with HF
This is a general procedure for the continuous fluorination of a chlorine-containing 2,2-halogenopropane.[3]
-
Setup: Pack a suitable reactor (e.g., an Inconnel U-shaped tube) with the activated fluorination catalyst.
-
Heating: Heat the reactor to the desired reaction temperature (e.g., 350°C).
-
Reagent Feed: Gasify the liquid starting material (e.g., 2,2-dichloropropane) and feed it into the reactor at a controlled rate. Simultaneously, feed gaseous hydrogen fluoride into the reactor. To maintain catalyst activity, a small amount of oxygen or chlorine can be co-fed.[3]
-
Reaction: Allow the reaction to proceed with a defined contact time (typically 5-30 seconds).
-
Product Collection: Pass the effluent gas stream through a trap cooled to a low temperature (e.g., -78°C) to collect the reaction products.
-
Analysis: Remove acidic components (like unreacted HF and byproduct HCl) from the collected product, and analyze the organic phase by gas chromatography (GC) and ¹⁹F-NMR to determine conversion and selectivity.
Visualizations
Caption: Workflow for optimizing vapor-phase fluorination.
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Disposal of 2,2-Difluoropropane Waste
This guide provides technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of 2,2-Difluoropropane waste.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended method for the disposal of this compound waste?
A1: The primary recommended method for the disposal of this compound waste is controlled incineration at a licensed chemical destruction plant.[1] This process should include flue gas scrubbing to neutralize hazardous combustion byproducts.
Q2: How should I handle and store this compound waste before disposal?
A2: this compound waste should be collected in suitable, closed, and properly labeled containers.[1] Store these containers in a dry, cool, and well-ventilated area, away from incompatible materials and sources of ignition.[1][2] It is crucial to prevent contamination of water, foodstuffs, and feed.[1]
Q3: What are the regulations I need to be aware of when disposing of halogenated hydrocarbon waste like this compound?
A3: As a halogenated hydrocarbon, this compound waste is typically classified as hazardous waste.[3][4] You must adhere to local, state, and federal regulations for the disposal of hazardous materials. This includes proper labeling, storage, and transportation by a licensed hazardous waste management company.[3] Mixing halogenated and non-halogenated solvent wastes should be avoided to prevent the entire mixture from being treated as more hazardous and costly to dispose of.[3][5][6]
Q4: What personal protective equipment (PPE) should be worn when handling this compound waste?
A4: When handling this compound, it is essential to wear appropriate PPE, including fire/flame resistant and impervious clothing, chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374, and eye protection.[1] If there is a risk of exceeding exposure limits or experiencing irritation, a full-face respirator should be used.[1]
Q5: What should I do in case of a this compound spill?
A5: In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition.[1][7] Evacuate personnel to a safe area.[1] Use spark-proof tools and explosion-proof equipment for cleanup.[1][2] The spilled material should be collected and placed in suitable, closed containers for disposal in accordance with regulations.[1] Prevent the spill from entering drains or the environment.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Waste disposal company rejected the waste drum. | Improper labeling or mixing of waste. | Ensure the waste container is clearly and accurately labeled with its contents, including the words "Hazardous Waste" and the specific chemical name. Do not mix this compound with other waste streams, especially non-halogenated solvents.[3][5][6] |
| Visible degradation or leakage of the waste container. | Use of incompatible container material or improper storage conditions. | Transfer the waste to a new, compatible container in a well-ventilated area, preferably within a fume hood, while wearing appropriate PPE. Ensure storage area is cool, dry, and away from direct sunlight.[1][2] |
| Uncertainty about the classification of the waste. | Lack of understanding of local and federal regulations. | Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company for guidance on proper waste classification and disposal procedures.[3] |
Disposal Method Summary
| Disposal Method | Description | Key Considerations |
| Controlled Incineration | High-temperature destruction of the chemical waste. | Must be carried out in a licensed facility with flue gas scrubbing to manage acidic and toxic byproducts.[1] |
| Chemical Destruction Plant | Specialized facility for treating and disposing of chemical waste. | Ensures compliance with environmental regulations and safe handling of hazardous materials.[1] |
Experimental Protocol: General Procedure for Collection and Temporary Storage of this compound Waste
Objective: To safely collect and store this compound waste pending disposal by a licensed waste management facility.
Materials:
-
Appropriate waste container (e.g., glass or other compatible material with a secure cap)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): chemical safety goggles, chemical-resistant gloves, lab coat.
-
Fume hood
Procedure:
-
Segregation: Ensure that this compound waste is not mixed with any other waste streams, particularly non-halogenated solvents.[5][6]
-
Container Preparation: Select a clean, dry container made of a material compatible with this compound. Affix a hazardous waste label to the container.
-
Waste Collection:
-
Perform all waste transfers within a certified fume hood to minimize inhalation exposure.
-
Carefully pour the this compound waste into the prepared container, avoiding splashes.
-
Do not fill the container to more than 90% of its capacity to allow for expansion.
-
-
Container Sealing and Labeling:
-
Securely cap the container.
-
Fill out the hazardous waste label completely, including the full chemical name ("this compound"), the date, and the hazard characteristics (flammable, toxic).
-
-
Temporary Storage:
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal of the waste.
-
Visualizations
Caption: Troubleshooting workflow for this compound waste disposal issues.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. View Document - California Code of Regulations [govt.westlaw.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Waste Disposal | UBC Chemical and Biological Engineering [chbe.ubc.ca]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 2,2-Difluoropropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2,2-difluoropropane. It serves as a practical resource for the interpretation of NMR data for small fluorinated molecules, offering a comparison with isomeric and related fluoropropanes. Detailed experimental protocols and visual representations of spin-spin coupling are included to aid in the structural elucidation of fluorinated compounds, which are of increasing importance in pharmaceutical and materials science.
¹H and ¹⁹F NMR Spectral Data of this compound and a Comparative Analysis with its Isomers
The NMR spectra of this compound are characterized by their simplicity, arising from the high degree of symmetry in the molecule. The six protons are chemically and magnetically equivalent, as are the two fluorine atoms. This leads to a straightforward interpretation of the resulting spectra.
In the ¹H NMR spectrum, the six equivalent protons are coupled to the two equivalent fluorine atoms. According to the n+1 rule, this results in a triplet . Conversely, in the ¹⁹F NMR spectrum, the two equivalent fluorine atoms are coupled to the six equivalent protons, giving rise to a septet .
Below is a summary of the key NMR spectral parameters for this compound and a comparison with its structural isomer, 1,1-difluoropropane, and a related compound, 1,1,1-trifluoropropane. This comparative data is invaluable for distinguishing between these closely related fluorinated alkanes.
| Compound Name | Structure | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound | CH₃CF₂CH₃ | ¹H | 1.61[1] | Triplet | JHF = 17.76[1] |
| ¹⁹F | -85.04 (vs. CFCl₃)[1] | Septet | JFH = 17.76 | ||
| 1,1-Difluoropropane | CH₃CH₂CHF₂ | ¹H (CH₃) | ~1.0 | Triplet | JHH ≈ 7 |
| ¹H (CH₂) | ~1.8 | Multiplet | |||
| ¹H (CHF₂) | ~5.8 | Triplet of Quartets | JHF ≈ 57, JHH ≈ 4 | ||
| ¹⁹F | ~-125 | Triplet of Triplets | JFH ≈ 57, JFH ≈ 15 | ||
| 1,1,1-Trifluoropropane | CH₃CH₂CF₃ | ¹H (CH₃) | ~1.1 | Triplet | JHH ≈ 7.5 |
| ¹H (CH₂) | ~2.1 | Quartet of Quartets | JHH ≈ 7.5, JHF ≈ 10 | ||
| ¹⁹F | ~-66 | Triplet | JFH ≈ 10 |
Note: The spectral data for 1,1-difluoropropane and 1,1,1-trifluoropropane are approximate values compiled from various sources and may vary depending on the experimental conditions.
Experimental Protocols for ¹H and ¹⁹F NMR Spectroscopy
The following provides a generalized, yet detailed, methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra of liquid samples such as this compound.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from contaminants.
-
Solvent Selection: Choose a deuterated solvent that is inert towards the sample and has a boiling point suitable for the intended experimental temperature range. For non-polar compounds like this compound, deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common choices.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹⁹F nucleus, a higher concentration may be beneficial, though modern spectrometers are highly sensitive.
-
Internal Standard: An internal reference standard is crucial for accurate chemical shift referencing. For ¹H NMR, tetramethylsilane (TMS) is the universally accepted standard (0 ppm). For ¹⁹F NMR, no single standard is universally accepted, but trichlorofluoromethane (CFCl₃) is often used as a reference (0 ppm). Alternatively, an inert, fluorinated compound with a known chemical shift can be used.
-
Sample Filtration: To ensure optimal spectral resolution by minimizing magnetic field inhomogeneities, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identity.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: The experiments should be performed on a high-resolution NMR spectrometer equipped with a probe capable of detecting both ¹H and ¹⁹F nuclei.
-
Tuning and Matching: Before data acquisition, the probe must be tuned to the resonance frequencies of ¹H and ¹⁹F and the impedance matched to the spectrometer's electronics to ensure maximum sensitivity.
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to achieve narrow and symmetrical spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
-
Number of Scans: The number of scans depends on the sample concentration. For a reasonably concentrated sample, 8 to 16 scans are usually sufficient.
-
Relaxation Delay: A relaxation delay of 1-5 seconds between scans is recommended to allow for full relaxation of the protons.
-
-
¹⁹F NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum if desired. For observing H-F coupling, a proton-coupled sequence should be used.
-
Spectral Width: The chemical shift range for ¹⁹F is much larger than for ¹H. A wide spectral width (e.g., -250 to 50 ppm) may be necessary for unknown compounds.
-
Number of Scans: Similar to ¹H NMR, the number of scans will depend on the concentration.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is generally appropriate.
-
-
Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform. This is typically followed by phase correction, baseline correction, and referencing to the internal standard.
Below is a workflow diagram for the experimental process.
Visualization of Spin-Spin Coupling in this compound
The observed multiplicities in the NMR spectra of this compound are a direct result of through-bond spin-spin coupling between the ¹H and ¹⁹F nuclei. The following diagrams, generated using the DOT language, illustrate these coupling relationships.
¹H NMR Coupling Pathway
In the ¹H NMR spectrum, the signal for the six equivalent protons is split by the two equivalent fluorine atoms.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 2,2-Difluoropropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometry fragmentation pattern of 2,2-difluoropropane under standard Electron Ionization (EI) and discusses alternative ionization methods. The information presented is intended to aid researchers in selecting the appropriate mass spectrometry technique for the analysis of halogenated volatile organic compounds.
Executive Summary
Understanding the fragmentation pattern of molecules in mass spectrometry is crucial for structural elucidation and compound identification. This guide focuses on this compound, a halogenated alkane, and compares its fragmentation behavior under high-energy Electron Ionization (EI) with what can be expected from softer ionization techniques. While EI provides characteristic fragment ions useful for database matching, alternative methods may offer complementary data, such as a more prominent molecular ion, which can be critical for molecular weight determination.
Electron Ionization (EI) Mass Spectrometry of this compound
Electron Ionization is a widely used "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This results in a detailed mass spectrum that serves as a molecular fingerprint.
Experimental Protocol: Electron Ionization Mass Spectrometry
A standard experimental setup for obtaining the EI mass spectrum of this compound would involve the following:
-
Sample Introduction: Gaseous this compound is introduced into the ion source of the mass spectrometer. For volatile compounds, this is typically done via a gas chromatography (GC) system, which separates the analyte from other components before it enters the mass spectrometer.
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M+•).
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, charged ions (fragment ions) and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Fragmentation Pattern of this compound under EI
The mass spectrum of this compound is characterized by a series of fragment ions, with the most abundant peaks providing key structural information. The molecular ion (C₃H₆F₂⁺•) has a molecular weight of approximately 80.08 g/mol .[1][2]
Table 1: Key Mass Spectrometry Peaks for this compound (Electron Ionization)
| m/z | Proposed Fragment Ion | Relative Intensity |
| 65 | [C₃H₅F]⁺ | Major Peak |
| 64 | [C₃H₄F]⁺• | Significant Peak |
| 45 | [CH₂F]⁺ | Significant Peak |
| 80 | [C₃H₆F₂]⁺• (Molecular Ion) | Present, but not the base peak |
Data sourced from the NIST Mass Spectrometry Data Center.[1][2]
The fragmentation of this compound under EI is initiated by the loss of an electron to form the molecular ion. This is followed by cleavage of C-C and C-F bonds, as well as rearrangements.
Caption: Proposed fragmentation pathway of this compound under Electron Ionization.
Comparison with Alternative Ionization Methods
For volatile organic compounds like this compound, alternative ionization methods can provide complementary information to EI-MS. These "soft" ionization techniques impart less energy to the analyte, resulting in less fragmentation and a more abundant molecular ion.
Table 2: Comparison of Ionization Methods for this compound Analysis
| Ionization Method | Principle | Expected Fragmentation | Key Advantages for this compound |
| Electron Ionization (EI) | High-energy electron bombardment.[3] | Extensive, provides a detailed fingerprint. | Well-established libraries (e.g., NIST) for compound identification.[3] |
| Chemical Ionization (CI) | Ionization via reaction with reagent gas ions (e.g., CH₅⁺, NH₄⁺).[3][4] | Minimal, often shows a strong [M+H]⁺ ion. | Clear determination of molecular weight. |
| Single Photon Ionization (SPI) | Ionization by a single photon from a UV lamp.[3] | Very little, primarily the molecular ion is observed. | Selective ionization of compounds with ionization potentials below the photon energy. |
| Electrospray Ionization (ESI) | Ion formation from a charged droplet.[5] | Generally not suitable for non-polar, volatile compounds like this compound unless derivatized. | Applicable to a wide range of polar and non-volatile compounds. |
Expected Fragmentation under Soft Ionization
For this compound, both Chemical Ionization and Single Photon Ionization would be expected to produce a mass spectrum dominated by the molecular ion (m/z 80) or a protonated molecule ([M+H]⁺ at m/z 81 for CI). This is in stark contrast to the EI spectrum where the molecular ion is of lower abundance compared to fragment ions. The reduced fragmentation in soft ionization techniques is advantageous when the primary goal is to determine the molecular weight of an unknown compound or to analyze complex mixtures where extensive fragmentation from multiple components would lead to an overly complex spectrum.[3]
Caption: Comparative experimental workflow for MS analysis of this compound.
Conclusion
The choice of ionization technique in mass spectrometry is critical and should be guided by the analytical objective. For the structural elucidation of this compound and similar halogenated compounds, Electron Ionization provides a rich fragmentation pattern that is highly reproducible and useful for library matching. However, for applications requiring confident molecular weight determination or the analysis of complex mixtures, softer ionization methods such as Chemical Ionization or Single Photon Ionization are superior alternatives, as they minimize fragmentation and preserve the molecular ion. Researchers should consider employing multiple ionization techniques to gain a more complete understanding of their sample.
References
A Comparative Analysis of 2,2-Difluoropropane and 1,1-Difluoropropane for Researchers and Drug Development Professionals
An objective guide to the performance, properties, and synthesis of 2,2-Difluoropropane and 1,1-Difluoropropane, complete with experimental data and detailed protocols.
This guide provides a comprehensive comparative study of this compound and 1,1-Difluoropropane, two constitutional isomers of difluoropropane. The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, often leading to enhanced metabolic stability, increased binding affinity, and altered electronic properties.[1] Understanding the distinct characteristics of these isomers is crucial for their effective application in research and development.
This document outlines their physical and chemical properties, details experimental protocols for their synthesis and analysis, and presents a logical workflow for their comparative evaluation.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and 1,1-Difluoropropane is presented below. These properties are fundamental to understanding the behavior of these compounds in various experimental settings.
| Property | This compound | 1,1-Difluoropropane |
| CAS Number | 420-45-1[2][3][4] | 430-61-5[5][6] |
| Molecular Formula | C₃H₆F₂[2][3] | C₃H₆F₂[5][6] |
| Molecular Weight | 80.08 g/mol [3][7] | 80.08 g/mol [5][6] |
| Boiling Point | -1 °C[7] | 8 °C[8] |
| Density | 0.92 g/cm³[7][9] | 0.896 g/cm³ |
| Vapor Pressure | 2010 mmHg at 25°C[9] | Not available |
| Structure | Geminal difluoride | Vicinal difluoride |
| IUPAC Name | This compound[2] | 1,1-difluoropropane[6] |
Synthesis and Reactivity
The synthesis of difluorinated alkanes can be achieved through various methods, with halogen exchange reactions being a common and effective approach.
2.1. Synthesis of this compound
A prevalent method for the synthesis of this compound is the Swarts reaction, which involves the fluorination of a corresponding dichloropropane using a metallic fluoride like antimony trifluoride (SbF₃).[10]
-
Reaction: 2,2-Dichloropropane reacts with antimony trifluoride to yield this compound and antimony trichloride.[10] CH₃CCl₂CH₃ + SbF₃ → CH₃CF₂CH₃ + SbCl₃
2.2. Synthesis of 1,1-Difluoropropane
Similarly, 1,1-Difluoropropane can be synthesized via a halogen exchange reaction from 1,1-dichloropropane.
-
Reaction: The reaction of 1,1-dichloropropane with a fluorinating agent such as potassium fluoride or antimony trifluoride yields 1,1-Difluoropropane.
2.3. Comparative Reactivity
The positioning of the fluorine atoms significantly influences the reactivity of these isomers.
-
This compound (gem-difluoro): The two fluorine atoms on the same carbon atom create a strong electron-withdrawing effect, making the adjacent methyl protons slightly more acidic. The C-F bonds are highly stable.
-
1,1-Difluoropropane (vic-difluoro): The fluorine atoms on adjacent carbons also exhibit a strong inductive effect. The reactivity of this isomer can be influenced by the potential for elimination reactions under basic conditions.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and analysis of this compound and 1,1-Difluoropropane.
3.1. General Synthesis Protocol (Halogen Exchange)
This protocol describes a general method for the synthesis of difluoropropanes from their corresponding dichloropropanes.
Caption: General synthesis workflow for difluoropropanes.
3.2. Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like difluoropropanes.
-
Sample Preparation: Due to their volatility, samples can be introduced directly into the GC inlet via a gas-tight syringe or by headspace analysis.
-
GC Conditions:
-
Column: A nonpolar column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
3.3. Analytical Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of fluorinated organic compounds.
-
Sample Preparation: For these volatile liquids, samples for NMR analysis should be prepared in a deuterated solvent (e.g., CDCl₃) in a sealed NMR tube to prevent evaporation.[11][12][13][14] A concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical for ¹H NMR.[13]
-
¹H NMR: Will provide information on the number and connectivity of hydrogen atoms. The coupling of protons to adjacent fluorine atoms will result in characteristic splitting patterns.
-
¹⁹F NMR: Is a crucial technique for observing the fluorine atoms directly. The chemical shifts and coupling constants will be distinct for the geminal and vicinal difluoropropane isomers.
-
¹³C NMR: Will show the number of unique carbon environments and C-F coupling will provide further structural confirmation.
Comparative Analysis Workflow
The following diagram illustrates a logical workflow for a comprehensive comparative study of this compound and 1,1-Difluoropropane.
References
- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C3H6F2 | CID 67895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Propane, 2,2-difluoro- [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. 1,1-Difluoropropane | C3H6F2 | CID 12545136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 1,1-difluoropropane [stenutz.eu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. unacademy.com [unacademy.com]
- 11. sites.bu.edu [sites.bu.edu]
- 12. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. ocw.mit.edu [ocw.mit.edu]
A Comparative Structural Analysis of 2,2-Difluoropropane and Propane for the Modern Researcher
In the landscape of drug development and chemical synthesis, a nuanced understanding of molecular structure and its resulting physicochemical properties is paramount. This guide provides a detailed comparative analysis of 2,2-Difluoropropane and its non-fluorinated counterpart, propane. By examining their structural parameters and physical characteristics, we aim to equip researchers, scientists, and drug development professionals with the critical data necessary for informed decision-making in molecular design and application.
Executive Summary
The introduction of two fluorine atoms at the C2 position of the propane backbone in this compound induces significant alterations in its structural and electronic properties compared to propane. These changes manifest in different bond lengths, bond angles, and a substantial increase in polarity, which in turn affects its boiling point and potential intermolecular interactions. This comparison elucidates these differences through quantitative data and outlines the experimental methodologies used for their determination.
Physicochemical and Structural Properties: A Tabular Comparison
The following tables summarize the key physicochemical and structural properties of this compound and propane, providing a clear and concise reference for comparison.
Table 1: Physicochemical Properties
| Property | This compound | Propane |
| Molecular Formula | C₃H₆F₂ | C₃H₈ |
| Molecular Weight ( g/mol ) | 80.08[1] | 44.10[2] |
| Boiling Point (°C) | -0.4[2] | -42.1[2] |
| Melting Point (°C) | -104.8[2] | -187.7[3] |
| Density (liquid) | 0.92 g/cm³ (at saturation pressure) | 0.493 g/cm³ (at 25 °C)[4] |
| Dipole Moment (Debye) | 2.400[5] | 0.083[6] |
Table 2: Structural Parameters
| Parameter | This compound | Propane |
| C-C Bond Length (Å) | 1.514[6] | 1.522[7] |
| C-H Bond Length (Å) | Not explicitly found | ~1.09[8] |
| C-F Bond Length (Å) | 1.369[7] | N/A |
| C-C-C Bond Angle (°) | 115.9[6] | 112[6] |
| H-C-H Bond Angle (°) | Not explicitly found | ~107.3 |
Experimental Protocols
The data presented in this guide are derived from established experimental techniques. Below are detailed methodologies for the key experiments.
Determination of Boiling Point by Gas Chromatography
Objective: To determine the boiling point of a volatile compound.
Methodology:
-
Instrumentation: A gas chromatograph (GC) equipped with a non-polar capillary column and a flame ionization detector (FID) or a thermal conductivity detector (TCD) is used.
-
Calibration: A series of n-alkane standards with known boiling points are injected into the GC under a programmed temperature gradient. The retention time of each standard is recorded. A calibration curve is generated by plotting the boiling point of each n-alkane against its retention time.
-
Sample Analysis: The sample (e.g., this compound) is injected into the GC under the same conditions as the standards.
-
Boiling Point Determination: The retention time of the sample is measured, and its boiling point is determined by interpolation from the calibration curve. This technique is often referred to as simulated distillation (SimDis).
Determination of Molecular Structure by Microwave Spectroscopy
Objective: To determine the precise bond lengths, bond angles, and dipole moment of a molecule in the gas phase.
Methodology:
-
Instrumentation: A microwave spectrometer is used, which consists of a microwave source, a sample cell, and a detector.
-
Sample Preparation: The sample is introduced into the sample cell in the gas phase at low pressure.
-
Data Acquisition: The sample is irradiated with microwave radiation of varying frequencies. The absorption of microwaves by the sample is detected, resulting in a rotational spectrum.
-
Spectral Analysis: The frequencies of the absorption lines in the rotational spectrum are analyzed to determine the rotational constants of the molecule. For asymmetric top molecules like propane and this compound, this analysis can be complex.
-
Structure Determination: The rotational constants are related to the moments of inertia of the molecule. By analyzing the rotational spectra of different isotopic species of the molecule (e.g., containing ¹³C), the positions of the atoms and thus the bond lengths and bond angles can be determined with high precision. The Stark effect, the splitting of rotational lines in the presence of an electric field, is used to determine the molecular dipole moment.[8]
Determination of Molecular Structure by Gas-Phase Electron Diffraction
Objective: To determine the internuclear distances and bond angles of a molecule in the gas phase.
Methodology:
-
Instrumentation: An electron diffraction apparatus, which includes an electron gun, a nozzle for introducing the gaseous sample, and a detector (photographic plate or a modern imaging detector).
-
Data Acquisition: A high-energy beam of electrons is fired at a jet of the gaseous sample. The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings.
-
Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This diffraction data is then mathematically transformed to generate a radial distribution curve.
-
Structure Refinement: The peaks in the radial distribution curve correspond to the different internuclear distances within the molecule. A theoretical model of the molecular structure is refined by fitting the calculated diffraction pattern to the experimental data until the best agreement is achieved, yielding the bond lengths and angles.
Visualizing the Structural Differences
The following diagrams, generated using the DOT language, illustrate the key structural differences between this compound and propane.
References
- 1. youtube.com [youtube.com]
- 2. This compound [chemister.ru]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. cccbdb.nist.gov [cccbdb.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rapid Structure Determination of Microcrystalline Molecular Compounds Using Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
A Comparative Guide to Deoxofluorinating Agents: Evaluating Alternatives to the Inert 2,2-Difluoropropane
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorinating agent is paramount for the successful synthesis of fluorinated organic molecules. This guide provides a comparative analysis of common deoxofluorinating agents, contrasting their reactivity and performance with the chemically stable 2,2-Difluoropropane. While this compound is a readily available gem-difluoroalkane, its robust carbon-fluorine bonds render it largely unreactive as a fluorinating agent under standard laboratory conditions. This guide, therefore, focuses on a selection of commercially available reagents actively employed for the deoxofluorination of alcohols and carbonyl compounds.
The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties, a strategy widely used in the development of pharmaceuticals and agrochemicals. Deoxofluorination, the conversion of hydroxyl and carbonyl groups to fluorides and gem-difluorides, respectively, is a key transformation in this field. This guide provides an objective comparison of the performance of several widely used deoxofluorinating agents: Diethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), 2-Pyridinesulfonyl fluoride (PyFluor), and [Diethylaminodifluorosulfinium] tetrafluoroborate (XtalFluor-E).
Understanding this compound's Lack of Reactivity
This compound, a gem-difluoroalkane, is characterized by its high thermal and chemical stability. The carbon-fluorine bond is the strongest single bond in organic chemistry, and the presence of two such bonds on the same carbon atom in this compound further enhances its inertness. Unlike the other agents discussed in this guide, this compound does not possess a suitable leaving group or a mechanism to readily donate a fluoride ion. Its primary role in synthetic chemistry is as a stable building block or a product of fluorination, rather than a reagent for fluorination.
Comparative Performance of Deoxofluorinating Agents
The selection of a deoxofluorinating agent is often a trade-off between reactivity, selectivity, safety, and cost. The following sections provide a detailed comparison of DAST, Deoxo-Fluor, PyFluor, and XtalFluor-E, with supporting data summarized in tables for clarity.
Data Presentation
Table 1: General Comparison of Deoxofluorinating Agents
| Reagent | Chemical Formula | Form | Thermal Stability | Key Advantages | Key Disadvantages |
| DAST | (C₂H₅)₂NSF₃ | Liquid | Decomposes exothermically at >90 °C | High reactivity, broad substrate scope | Thermally unstable, potential for explosive decomposition, moisture sensitive |
| Deoxo-Fluor | (CH₃OCH₂CH₂)₂NSF₃ | Liquid | More stable than DAST, but still requires caution | Higher thermal stability than DAST, effective for a wide range of substrates | Moisture sensitive, can generate HF |
| PyFluor | C₅H₄NFSO₂ | Solid | High | Excellent thermal stability, high selectivity, low cost, air and moisture tolerant | Slower reaction times compared to DAST |
| XtalFluor-E | [(C₂H₅)₂NSF₂]BF₄ | Solid | High | Crystalline solid, easy to handle, high thermal stability, often provides higher yields and selectivity than DAST | Requires an external fluoride source or promoter |
Table 2: Reactivity and Selectivity in Deoxofluorination of Alcohols
| Substrate | Reagent | Conditions | Yield (%) | Byproducts/Observations | Reference |
| 4-Nitrobenzyl alcohol | DAST | CH₂Cl₂, rt, 1 h | 72 | - | TCI Practical Example |
| 2,3-O-Isopropylidene-D-ribonolactone | PyFluor | Toluene, DBU, rt, 24 h | 61 | - | TCI Practical Example |
| Primary Alcohol | XtalFluor-E + Et₃N·3HF | CH₂Cl₂, 0 °C to rt | High | Less elimination compared to DAST | Manchester Organics |
Table 3: Reactivity in Deoxofluorination of Carbonyls
| Substrate | Reagent | Conditions | Yield (%) | Byproducts/Observations | Reference |
| 4,4'-Difluorobenzophenone | Deoxo-Fluor | Neat, 90 °C, 24 h | 78-86 | - | Organic Syntheses |
| 4-tert-Butylcyclohexanone | XtalFluor-E + Et₃N·2HF | Not specified | 91 (62:1 ratio of gem-difluoride to vinyl fluoride) | Favorable selectivity compared to DAST and Deoxo-Fluor | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation in the reader's own research.
Deoxofluorination of an Alcohol using DAST
Procedure: To a solution of 4-nitrobenzyl alcohol (1.0 mmol) in dichloromethane (2.8 mL) at room temperature is added DAST (1.1 mmol) dropwise.[2] The mixture is stirred for 1 hour.[2] The reaction is then quenched with ice water and extracted with dichloromethane.[2] The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.[2] The crude product is purified by column chromatography to yield 4-nitrobenzyl fluoride.[2]
Deoxofluorination of an Alcohol using PyFluor
Procedure: To a solution of 2,3-O-isopropylidene-D-ribonolactone (1.0 equiv) and DBU (2.0 equiv) in toluene at 0 °C is added a solution of PyFluor (1.2 equiv) in toluene.[3] The solution is stirred at room temperature for 24 hours.[3] The reaction is quenched with water and extracted with ethyl acetate.[3] The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.[3]
Deoxofluorination of a Ketone using Deoxo-Fluor
Procedure: To 4,4'-difluorobenzophenone (1.0 equiv) in a round-bottomed flask is added Deoxo-Fluor (3.0 equiv).[4] The mixture is heated to 90 °C for 24 hours.[4] The reaction mixture is then cooled, and the product is purified by column chromatography to give bis(4-fluorophenyl)difluoromethane.[4]
Deoxofluorination of a Ketone using XtalFluor-E
Procedure: To a cold solution of triethylamine trihydrofluoride (2.0 mmol) and triethylamine (1.0 mmol) in CH₂Cl₂ (3.0 ml) is added XtalFluor-E (1.5 mmol) followed by the substrate (1.0 mmol).[5] After 30 minutes of stirring under nitrogen, the reaction mixture is allowed to warm to room temperature.[5] Upon completion, the reaction is quenched with 5% aqueous NaHCO₃ solution and extracted with CH₂Cl₂.[5] The combined organic phases are dried, filtered, and the solvent is evaporated. The crude material is purified by standard methods.[5]
Mandatory Visualization
Deoxofluorination Mechanism
The following diagram illustrates the general mechanism for the deoxofluorination of an alcohol using an aminosulfur trifluoride reagent like DAST or Deoxo-Fluor.
Caption: General mechanism of alcohol deoxofluorination.
Experimental Workflow for Deoxofluorination
This diagram outlines a typical experimental workflow for a deoxofluorination reaction.
Caption: A typical experimental workflow for deoxofluorination.
References
- 1. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. TCI Practical Example: Deoxygenative Fluorination of an Alcohol Using PyFluor | TCI EUROPE N.V. [tcichemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. manchesterorganics.com [manchesterorganics.com]
Analytical methods for determining the purity of 2,2-Difluoropropane
An imperative for researchers, scientists, and professionals in drug development is the accurate determination of the purity of chemical compounds. This guide provides a comparative analysis of analytical methods for assessing the purity of 2,2-Difluoropropane, a compound of interest in various chemical syntheses. We will delve into the experimental protocols of prevalent techniques and present a quantitative comparison to aid in selecting the most suitable method for your specific needs.
Comparative Analysis of Analytical Methods
The purity of this compound can be determined by several analytical methods, with Gas Chromatography (GC) being the most common and effective. However, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can also provide valuable information. Below is a summary of these techniques and their performance characteristics.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| Gas Chromatography (GC-FID) | Separation based on boiling point and interaction with a stationary phase. | Low ppm | ~10 ppm | < 2% | High resolution for volatile impurities, robust, and widely available. | Destructive to the sample, requires calibration with standards. |
| Nuclear Magnetic Resonance (¹⁹F NMR) | Measures the magnetic properties of the ¹⁹F nucleus. | ~0.1 mol% | ~0.5 mol% | < 5% | Provides structural information, non-destructive, and can identify unknown impurities. | Lower sensitivity than GC, requires a high-field NMR spectrometer. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | ~1-5% | > 5% | > 10% | Fast and non-destructive, good for identifying functional groups. | Not suitable for quantifying low-level impurities, complex spectra. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is adapted from established procedures for analyzing volatile hydrocarbon and fluorocarbon impurities.[1][2]
Objective: To separate and quantify volatile impurities in a this compound sample.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Capillary column: PLOT Al₂O₃ "M" deactivated (50 m x 0.53 mm x 0.25 µm) or similar.[2]
-
Gas sampling valve.
Reagents:
-
Helium (carrier gas), high purity.
-
Hydrogen (FID fuel), high purity.
-
Air (FID oxidant), high purity.
-
This compound reference standard (high purity).
-
Certified gas standards of potential impurities.
Procedure:
-
Instrument Setup:
-
Inlet temperature: 175 °C.
-
Detector temperature: 300 °C.[2]
-
Oven temperature program: 40 °C for 2 min, ramp at 4 °C/min to 190 °C, hold for 5 min.[2]
-
Carrier gas (Helium) flow rate: 4 mL/min.[2]
-
FID gas flows: Hydrogen at 35 mL/min, Air at 350 mL/min, Makeup gas (Nitrogen) at 22 mL/min.[2]
-
Split ratio: 15:1.[2]
-
-
Sample Introduction:
-
The gaseous this compound sample is introduced into the GC system using a gas sampling valve with a 0.25 mL loop.[2]
-
-
Data Analysis:
-
The retention time of the main peak corresponding to this compound is identified.
-
Peaks corresponding to impurities are identified based on their retention times relative to known standards.
-
The area of each impurity peak is integrated.
-
The concentration of each impurity is calculated using the area percent method or an external standard calibration. Purity is reported as 100% minus the sum of all impurity concentrations.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
This method provides structural information about fluorine-containing compounds and can be used for purity assessment.
Objective: To identify and quantify fluorine-containing impurities in a this compound sample.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal standard (e.g., trifluorotoluene).
Procedure:
-
Sample Preparation:
-
A small amount of the liquid or condensed this compound is dissolved in the deuterated solvent in an NMR tube.
-
A known amount of the internal standard is added for quantitative analysis.
-
-
Data Acquisition:
-
The ¹⁹F NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T₁ of interest, and a spectral width that encompasses all expected signals.
-
-
Data Analysis:
-
The chemical shift of the main resonance for this compound is referenced.
-
Signals corresponding to fluorine-containing impurities are identified.
-
The integral of the impurity signals is compared to the integral of the this compound signal or the internal standard to determine the molar ratio and thus the purity.
-
Visualizations
The following diagrams illustrate the workflow for the primary analytical method and a comparison of the different techniques.
Caption: Workflow for Purity Determination by GC-FID.
Caption: Comparison of Analytical Method Attributes.
References
Unveiling the Reactivity of 2,2-Difluoropropane: A Comparative Guide Based on Computational and Experimental Data
For researchers, scientists, and drug development professionals, understanding the reactivity of fluorinated molecules like 2,2-difluoropropane is paramount for predicting metabolic pathways, degradation products, and overall chemical stability. This guide provides a comparative analysis of the reactivity of this compound, leveraging both experimental data and insights from computational modeling to offer a comprehensive overview for laboratory and development applications.
This document synthesizes available data to compare the reactivity of this compound with its structural isomer, 1,1-difluoropropane, and other relevant fluorinated alkanes. While direct computational studies on the reaction kinetics of this compound are limited, this guide draws upon experimental findings and computational studies of similar compounds to provide a robust predictive framework.
Data Presentation: A Comparative Look at Reactivity Parameters
The following tables summarize key experimental and computational data for this compound and its comparators. This allows for a direct comparison of their stability and propensity for undergoing specific reactions.
Table 1: Experimental Activation Energies for Unimolecular HF Elimination
| Compound | Formula | Activation Energy (kcal/mol) | Reference |
| This compound | CH₃CF₂CH₃ | 48-49 | [Pritchard et al., 1969][1] |
| 1,1-Difluoropropane | CH₃CH₂CHF₂ | 54 | [Pritchard et al., 1969][1] |
Table 2: Computed Structural Parameters of this compound
| Parameter | Value | Computational Method | Reference |
| C-C Bond Length | 1.514 Å | CCSD(T)/cc-pVQZ | [Demaison et al., 2024][2] |
| C-F Bond Length | 1.369 Å | CCSD(T)/cc-pVQZ | [Demaison et al., 2024][2] |
| C-C-C Bond Angle | 115.9° | CCSD(T)/cc-pVQZ | [Demaison et al., 2024][2] |
| F-C-F Bond Angle | 105.5° | CCSD(T)/cc-pVQZ | [Demaison et al., 2024][2] |
Experimental and Computational Protocols
A detailed understanding of the methodologies used to obtain the above data is crucial for interpreting the results and designing future experiments.
Experimental Protocol: Chemical Activation Studies
The experimental activation energies for HF elimination from this compound and 1,1-difluoropropane were determined by Pritchard et al. (1969) using a chemical activation technique.[1] The general workflow for such an experiment is as follows:
In these experiments, vibrationally "hot" (energized) molecules are produced by the insertion of methylene radicals into the C-H bonds of a precursor molecule. The energized molecule can then either decompose (e.g., by eliminating HF) or be stabilized by collisions with other molecules. By varying the pressure and temperature and analyzing the product distribution, the rate constants for decomposition and stabilization can be determined, from which the activation energy for the decomposition reaction is calculated using theories such as the Rice-Ramsperger-Kassel-Marcus (RRKM) theory.
Computational Protocol: High-Level Ab Initio and DFT Calculations
The process begins with the selection of an appropriate level of theory and basis set to accurately describe the electronic structure of the molecule. Density Functional Theory (DFT) methods, such as B3LYP, are often used for initial geometry optimizations and frequency calculations due to their computational efficiency. For higher accuracy in energy calculations, coupled-cluster methods like CCSD(T) are employed. The potential energy surface is then explored to locate the transition state for the reaction of interest. An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the transition state connects the reactant and product. Finally, thermochemical analysis provides the activation energy and other kinetic parameters.
Comparative Reactivity Analysis
The experimental data clearly indicates that This compound is more reactive towards unimolecular HF elimination than 1,1-difluoropropane , as evidenced by its lower activation energy (48-49 kcal/mol vs. 54 kcal/mol).[1] This difference in reactivity can be attributed to the structural and electronic differences between the two isomers.
In this compound, the two fluorine atoms are on the central carbon atom. The elimination of HF would involve the abstraction of a hydrogen atom from one of the terminal methyl groups. In contrast, for 1,1-difluoropropane, HF elimination can occur via abstraction of a hydrogen from the adjacent methylene group.
The following diagram illustrates the general pathway for HF elimination, which is a common decomposition route for fluorinated alkanes.
Computational studies on similar small fluorinated alkanes suggest that the stability of the resulting alkene and the energetics of the transition state are key factors in determining the activation energy. The gem-difluoro substitution in this compound may influence the C-H bond strengths of the methyl groups and the stability of the transition state for HF elimination, leading to a lower activation barrier compared to its 1,1-difluoro isomer.
Conclusion and Future Directions
Based on the available experimental data, this compound exhibits a higher propensity for unimolecular HF elimination compared to 1,1-difluoropropane. This suggests that under thermal stress, this compound will decompose more readily.
A significant knowledge gap exists in the computational modeling of the reactivity of this compound. Future computational studies are needed to:
-
Calculate the activation energies for various decomposition pathways of this compound, including C-C bond fission and HF elimination.
-
Model the reaction of this compound with key atmospheric oxidants, such as the hydroxyl radical (OH), to predict its atmospheric lifetime and degradation products.
-
Perform a direct computational comparison of the reactivity of this compound with other fluorinated propanes to provide a more comprehensive understanding of structure-reactivity relationships.
Such studies would provide invaluable data for researchers in drug development and materials science, enabling more accurate predictions of the stability and environmental fate of molecules containing the this compound motif.
References
The Environmental Footprint of Refrigerants: A Comparative Analysis Including 2,2-Difluoropropane
A detailed guide for researchers and scientists on the environmental impact of various refrigerants, offering a comparative analysis of their Global Warming Potential (GWP) and Ozone Depletion Potential (ODP). This guide includes an examination of 2,2-Difluoropropane and provides an overview of the experimental protocols used to determine these critical environmental metrics.
The selection of refrigerants in various applications, from laboratory equipment to industrial cooling systems, has significant environmental consequences. Two key metrics, the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP), are used to quantify these impacts. This guide provides a comparative analysis of the environmental impact of this compound (R-272ca) alongside other common refrigerants, supported by a summary of their environmental properties and an overview of the methodologies used to determine them.
Comparative Environmental Impact of Refrigerants
The environmental safety of a refrigerant is primarily assessed by its ODP and GWP. The ODP indicates the relative ability of a substance to cause degradation of the stratospheric ozone layer, with the reference value of 1.0 assigned to trichlorofluoromethane (CFC-11).[1] The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2), which has a GWP of 1.[2][3] A 100-year time horizon is the most commonly used period for GWP assessment.[2][3]
For comparison, the following table summarizes the GWP (100-year) and ODP values for a range of commonly used refrigerants.
| Refrigerant Class | Refrigerant | GWP (100-year) | Ozone Depletion Potential (ODP) |
| Hydrofluorocarbon (HFC) | This compound (R-272ca) | Not readily available | 0 |
| Chlorofluorocarbon (CFC) | R-11 (Trichlorofluoromethane) | 4,750 | 1.0 |
| Chlorofluorocarbon (CFC) | R-12 (Dichlorodifluoromethane) | 10,900 | 1.0 |
| Hydrochlorofluorocarbon (HCFC) | R-22 (Chlorodifluoromethane) | 1,810 | 0.055 |
| Hydrofluorocarbon (HFC) | R-32 (Difluoromethane) | 675 | 0 |
| Hydrofluorocarbon (HFC) | R-134a (1,1,1,2-Tetrafluoroethane) | 1,430 | 0 |
| Hydrofluorocarbon (HFC) | R-404A (Blend) | 3,922 | 0 |
| Hydrofluorocarbon (HFC) | R-410A (Blend) | 2,088 | 0 |
| Hydrofluoroolefin (HFO) | R-1234yf | <1 | 0 |
| Natural Refrigerant | R-744 (Carbon Dioxide) | 1 | 0 |
| Natural Refrigerant | R-290 (Propane) | ~3 | 0 |
| Natural Refrigerant | R-600a (Isobutane) | ~3 | 0 |
Note: GWP and ODP values can vary slightly depending on the source and the assessment report (e.g., IPCC Assessment Reports). The values presented here are representative figures.
Experimental Protocols for Determining Environmental Impact
The determination of a refrigerant's GWP and ODP involves a combination of laboratory measurements and atmospheric modeling.
Global Warming Potential (GWP) Determination
The calculation of GWP is based on two primary factors: the radiative efficiency of the molecule and its atmospheric lifetime.[4] The general protocol involves:
-
Measurement of Radiative Efficiency:
-
Methodology: The radiative efficiency, which is the measure of a gas's ability to absorb infrared radiation, is typically determined using Fourier Transform Infrared (FTIR) spectroscopy.
-
Procedure: A sample of the gas at a known concentration is introduced into a gas cell with a defined path length. An infrared light source is passed through the cell, and the absorption spectrum is recorded by the FTIR spectrometer. By analyzing the amount of light absorbed at different wavelengths, the radiative forcing per unit concentration can be calculated.
-
-
Determination of Atmospheric Lifetime:
-
Methodology: The atmospheric lifetime of a volatile organic compound is determined by its reaction rates with atmospheric oxidants, primarily the hydroxyl radical (OH). This can be assessed through laboratory experiments and computational modeling.
-
Experimental Procedure (Smog Chamber):
-
A known concentration of the refrigerant and a reference compound with a well-established OH reaction rate constant are introduced into an environmental (smog) chamber.
-
OH radicals are generated within the chamber, often through the photolysis of ozone in the presence of water vapor or the photolysis of other precursors like methyl nitrite.
-
The concentrations of the refrigerant and the reference compound are monitored over time using techniques such as gas chromatography-mass spectrometry (GC-MS).
-
By comparing the decay rate of the refrigerant to that of the reference compound, its reaction rate constant with OH can be determined. The atmospheric lifetime is then calculated from this rate constant and the average atmospheric concentration of OH radicals.
-
-
Computational Modeling: Molecular modeling techniques can be used to predict the reaction rates of the refrigerant with atmospheric oxidants, providing a theoretical estimate of its atmospheric lifetime.
-
-
GWP Calculation:
-
Once the radiative efficiency and atmospheric lifetime are determined, the GWP is calculated by integrating the radiative forcing of a pulse emission of the gas over a specified time horizon (typically 100 years) and dividing it by the integrated radiative forcing of a pulse emission of an equal mass of CO2 over the same period. This calculation is guided by the methodologies outlined by the Intergovernmental Panel on Climate Change (IPCC).
-
Ozone Depletion Potential (ODP) Determination
The ODP of a substance is calculated relative to CFC-11. The process involves:
-
Atmospheric Modeling:
-
Methodology: Complex two- and three-dimensional atmospheric chemistry models are used to simulate the impact of a substance on the ozone layer.
-
Procedure:
-
The model is run with a simulated release of a specific mass of the substance .
-
The model calculates the resulting changes in stratospheric ozone concentrations over time, taking into account atmospheric transport, chemical reactions, and photolysis.
-
The same model is then run with a simulated release of an equal mass of CFC-11.
-
The ODP is calculated as the ratio of the total ozone depletion caused by the substance to the total ozone depletion caused by CFC-11 over the entire atmospheric lifetime of the substance.
-
-
The World Meteorological Organization (WMO), in collaboration with other international bodies, provides the scientific assessments that form the basis for internationally agreed-upon ODP values, such as those used in the Montreal Protocol.
Environmental Impact Comparison Workflow
The following diagram illustrates the logical workflow for comparing the environmental impact of different refrigerants.
Caption: Workflow for comparing refrigerant environmental impacts.
References
Validation of theoretical calculations with experimental data for 2,2-Difluoropropane
This guide provides a detailed comparison of theoretical calculations and experimental data for the molecular structure and spectroscopic properties of 2,2-difluoropropane. It is intended for researchers, scientists, and professionals in drug development seeking to understand the accuracy and applicability of computational models in predicting molecular properties.
Molecular Geometry
The geometric parameters of this compound, including bond lengths and angles, have been determined through both experimental techniques and theoretical calculations. Gas-phase electron diffraction (GED) and microwave spectroscopy are the primary experimental methods for determining the structure of free molecules, while high-level ab initio calculations provide theoretical predictions.[1]
A comparison of the experimentally determined and theoretically calculated structural parameters for this compound is presented in Table 1. The theoretical calculations were performed at the CCSD(T) level of theory with a quadruple zeta quality basis set, which is expected to yield results close to the Born-Oppenheimer equilibrium structure.[2][3] Experimental values are derived from a joint analysis of electron diffraction intensities and rotational constants.[2]
Table 1: Comparison of Experimental and Theoretical Molecular Geometry of this compound
| Parameter | Experimental Value (ra/∠α) | Theoretical Value (re) |
| C-C bond length (Å) | 1.514 | 1.5143 |
| C-F bond length (Å) | 1.369 | 1.3691 |
| C-H bond length (Å) | - | 1.0869 |
| ∠CCC bond angle (°) | 115.9 | 115.89 |
| ∠FCF bond angle (°) | - | 105.75 |
| ∠C-C-H bond angle (°) | - | 109.85 |
Experimental data from Mack et al. as cited in[2]. Theoretical data from[2][3].
The data indicate a strong agreement between the experimental and theoretical values for the C-C and C-F bond lengths and the ∠CCC bond angle. The substitution of two hydrogen atoms with fluorine atoms on the central carbon leads to a shortening of the C-C bond compared to propane (1.522 Å) and an increase in the ∠CCC bond angle from 112° in propane to approximately 115.9°.[2]
Vibrational Frequencies
The vibrational modes of this compound have been investigated experimentally through infrared (IR) and Raman spectroscopy. These experimental frequencies can be compared with those calculated using theoretical methods. The Computational Chemistry Comparison and Benchmark Database (CCCBDB) provides a summary of experimental vibrational frequencies.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for this compound
| Symmetry | Mode Description | Experimental Frequency |
| A1 | CH3 a-str | 3017 |
| A1 | CH3 s-stretch | 2963 |
| A1 | CH3 a-deform | 1443 |
| A1 | CH3 s-deform | 1396 |
| A1 | CF2 s-str | 1245 |
| A1 | CH3 rock | 908 |
| A1 | CC s-stretch | 779 |
| A1 | CF2 sciss | 524 |
| A1 | CCC bend | 333 |
| A2 | CH3 a-str | 3015 |
| A2 | CH3 a-deform | 1452 |
| A2 | CH3 rock | 994 |
| A2 | CF2 twist | 354 |
| A2 | CH3 torsion | 255 |
| B1 | CH3 a-str | 3017 |
| B1 | CH3 a-deform | 1471 |
| B1 | CF2 a-str | 1197 |
| B1 | CH3 rock | 925 |
| B1 | CF2 rock | 517 |
| B1 | CH3 torsion | 285 |
| B2 | CH3 a-str | 3017 |
| B2 | CH3 s-stretch | 2955 |
| B2 | CH3 a-deform | 1464 |
| B2 | CH3 s-deform | 1390 |
| B2 | CC a-stretch | 1266 |
| B2 | CH3 rock | 987 |
| B2 | CF2 wag | 435 |
Experimental data from the CCCBDB.
Experimental and Theoretical Methodologies
Experimental Methods:
-
Gas-Phase Electron Diffraction (GED): This technique is used to determine the structure of molecules in the gas phase.[1] A beam of high-energy electrons is directed at a gaseous sample. The electrons are scattered by the molecules, creating a diffraction pattern that depends on the internuclear distances within the molecules.[1] Analysis of this pattern allows for the determination of bond lengths and angles.[4]
-
Microwave Spectroscopy: This method measures the absorption of microwave radiation by a molecule in the gas phase. The absorption frequencies correspond to transitions between rotational energy levels. From these frequencies, highly accurate values for the moments of inertia can be determined, which in turn provides precise information about the molecular geometry and bond lengths.
Theoretical Methods:
-
Coupled Cluster with Single, Double, and Perturbative Triple Excitations (CCSD(T)): This is a high-level ab initio quantum chemistry method used to obtain highly accurate solutions to the Schrödinger equation. It is considered one of the most reliable methods for calculating molecular properties, including equilibrium geometries and energies. The calculations cited in this guide utilized a quadruple zeta quality basis set (cc-pVQZ or cc-pwCVQZ), which provides a very accurate description of the electronic structure of the molecule.[2][3]
Workflow and Logical Relationships
The validation of theoretical calculations with experimental data follows a structured workflow. The logical relationship between theoretical models and experimental validation is crucial for advancing our understanding of molecular systems.
References
A Comparative Guide to the Isomeric Effects on the Properties of Difluoropropanes
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials. Understanding the nuanced effects of the position of fluorine substitution is critical for the rational design of molecules with desired characteristics. This guide provides a comparative analysis of the four constitutional isomers of difluoropropane: 1,1-difluoropropane, 1,2-difluoropropane, 1,3-difluoropropane, and 2,2-difluoropropane, with a focus on how the isomeric placement of two fluorine atoms impacts their physical properties. The information presented herein is supported by experimental data to aid researchers in their selection and application of these compounds.
Isomers of Difluoropropane
There are four constitutional isomers of difluoropropane, each with the molecular formula C₃H₆F₂. The positioning of the two fluorine atoms on the propane backbone significantly influences the molecule's symmetry, polarity, and intermolecular interactions, leading to distinct physical properties.
Comparison of Physical Properties
The physical properties of the difluoropropane isomers are summarized in the table below. These properties are largely dictated by the molecule's dipole moment and its ability to pack efficiently in the liquid and solid states.
| Property | 1,1-Difluoropropane | 1,2-Difluoropropane | 1,3-Difluoropropane | This compound |
| Boiling Point (°C) | 8[1] | 27.3[2] | 40-42[3] | -0.4[4] |
| Density (g/cm³) | 0.896[5] | 0.896[2] | 1.005[3] | 0.92 at 20°C[4] |
| Dipole Moment (D) | Not available | Not available | Not available | 2.40[6] |
Boiling Point: The boiling points of the difluoropropane isomers vary significantly. 1,3-Difluoropropane exhibits the highest boiling point, which can be attributed to its potential for stronger intermolecular dipole-dipole interactions compared to the other isomers. In contrast, this compound has the lowest boiling point, a consequence of its highly symmetric structure which reduces its overall molecular polarity and weakens intermolecular forces. The boiling points of 1,1- and 1,2-difluoropropane fall in between, reflecting the balance of their molecular polarity and shape.
Density: The densities of 1,1-, 1,2-, and this compound are quite similar, while 1,3-difluoropropane is notably denser. This suggests that the arrangement of fluorine atoms in 1,3-difluoropropane allows for more efficient packing in the liquid state.
Dipole Moment: The dipole moment is a critical factor influencing intermolecular forces and, consequently, physical properties.
-
This compound , with its C₂ᵥ symmetry, possesses a significant experimentally determined dipole moment of 2.40 D.[6] The two C-F bonds are oriented in a way that their bond dipoles add up, resulting in a highly polar molecule.
-
1,1-Difluoropropane is expected to have a substantial dipole moment due to the two fluorine atoms on the same carbon creating a strong localized dipole.
-
1,2-Difluoropropane will also be polar, with the net dipole moment depending on the conformational preference of the molecule.
-
1,3-Difluoropropane has been the subject of conformational analysis, which indicates that its conformational profile is strongly influenced by the solvent polarity.[7] The gg(l) conformation is favored in the gas phase, and while it possesses a dipole moment, the anti-parallel arrangement of the C-F bonds in other conformers can reduce the overall molecular dipole.[7] The higher boiling point of 1,3-difluoropropane suggests that it maintains a significant dipole moment in the liquid phase, leading to strong intermolecular attractions.
Experimental Protocols
The following are generalized experimental methodologies for determining the key physical properties discussed.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and straightforward method for its determination is the distillation method .
Protocol:
-
A small quantity of the difluoropropane isomer is placed in a distillation flask.
-
The flask is fitted with a condenser and a thermometer, ensuring the thermometer bulb is positioned to measure the temperature of the vapor as it passes into the condenser.
-
The flask is gently heated.
-
The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed. This temperature, at a constant atmospheric pressure, is the boiling point.
-
For more precise measurements, especially for small sample volumes, a micro-boiling point or Thiele tube apparatus can be employed.
Determination of Dipole Moment
The dipole moment of a molecule can be experimentally determined by measuring the dielectric constant of a dilute solution of the substance in a nonpolar solvent.
Protocol:
-
A series of solutions of the difluoropropane isomer in a nonpolar solvent (e.g., benzene or cyclohexane) are prepared at known concentrations.
-
The dielectric constant of each solution and the pure solvent is measured using a capacitance meter.
-
The refractive index of each solution is also measured using a refractometer.
-
The molar polarization of the solute is then calculated at each concentration and extrapolated to infinite dilution.
-
The Debye equation is used to relate the molar polarization to the dipole moment of the molecule.
Isomer Differentiation and Characterization
A logical workflow for the differentiation and characterization of difluoropropane isomers would involve a combination of spectroscopic and physical property measurements.
Caption: Workflow for the separation and identification of difluoropropane isomers.
Conclusion
The isomeric placement of fluorine atoms in difluoropropanes has a profound effect on their physical properties. The differences in boiling point, density, and dipole moment among the four constitutional isomers highlight the importance of molecular structure and symmetry in determining intermolecular forces. This guide provides a foundational understanding of these isomeric effects, supported by available experimental data, to assist researchers in the strategic use of these fluorinated building blocks in drug discovery and materials science. Further experimental determination of the dipole moments for 1,1-, 1,2-, and 1,3-difluoropropane would provide a more complete picture of their electrostatic properties and further refine our understanding of their behavior.
References
- 1. 1,1-difluoropropane [stenutz.eu]
- 2. Page loading... [guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 1,1-Difluoropropane | CAS#:430-61-5 | Chemsrc [chemsrc.com]
- 6. cccbdb.nist.gov [cccbdb.nist.gov]
- 7. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,2-Difluoropropane: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,2-Difluoropropane (CAS No. 420-45-1), a flammable, liquefied gas. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
This compound is a flammable gas that is stored under pressure. It poses a significant fire and explosion hazard. In the event of a leak or spill, immediate action is required to mitigate risks.
Emergency Procedures for Leaks and Spills:
-
Evacuate: Immediately evacuate all personnel from the affected area and move upwind.
-
Eliminate Ignition Sources: Shut off all possible sources of ignition, including open flames, sparks, and hot surfaces. The use of non-sparking tools and explosion-proof equipment is mandatory.[1][2]
-
Ventilate: Increase ventilation in the affected area to disperse the gas.
-
Stop the Leak (If Safe): If it can be done without risk, stop the flow of gas. For leaking cylinders, move them to a safe, well-ventilated area and release the pressure under controlled conditions.
-
Containment: For spills of liquefied gas, prevent the substance from entering drains or watercourses.[3]
Personal Protective Equipment (PPE)
All personnel handling this compound must wear appropriate personal protective equipment (PPE). This includes, but is not limited to:
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Hand Protection | Chemical-impermeable gloves that have been inspected prior to use. |
| Body Protection | Fire/flame resistant and impervious clothing. |
| Respiratory Protection | In case of insufficient ventilation or exceeded exposure limits, a full-face respirator should be used.[1][2] |
Disposal Procedures
The primary and recommended method for the disposal of this compound is through controlled incineration or chemical destruction at a licensed facility.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect any residual this compound or materials contaminated with it in suitable, closed, and properly labeled containers.
-
Contact a Licensed Waste Disposal Facility: Arrange for the collection and disposal of the waste by a certified hazardous waste management company. Provide them with the Safety Data Sheet (SDS) for this compound.
-
Transportation: Ensure that the waste is transported in accordance with all applicable national and local regulations for flammable and hazardous materials.
Disposal of Empty Containers:
-
Empty containers may still contain hazardous residues.
-
Containers can be triple-rinsed (or equivalent) with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.[1]
-
After proper decontamination, containers may be offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, in accordance with local regulations.[1]
-
Combustible packaging materials may be incinerated.[1]
Prohibited Disposal Methods:
-
DO NOT discharge this compound or its residues into sewer systems, drains, or any body of water.[1]
-
DO NOT attempt to incinerate the material without proper equipment and flue gas scrubbing capabilities.[1]
Quantitative Data
| Property | Value |
| CAS Number | 420-45-1 |
| Molecular Formula | C₃H₆F₂ |
| Molecular Weight | 80.08 g/mol |
| Boiling Point | -1°C[2][4] |
| Physical State | Liquefied Gas |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 2,2-Difluoropropane
Essential Safety and Handling Guide for 2,2-Difluoropropane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
Chemical Identity and Hazards
-
Name: this compound
-
CAS Number: 420-45-1[1]
-
Primary Hazards:
-
Flammable Gas: Classified as a Flammable Gas, Category 2.[1] It can form explosive mixtures with air and is easily ignited by heat, sparks, or flames.[1]
-
Gas Under Pressure: It is a liquefied gas that may explode if heated.[1] Ruptured cylinders can rocket.[1]
-
Health Hazards: High concentrations can cause asphyxiation.[1] Direct contact with the liquid can cause burns, severe injury, or frostbite.[1]
-
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 80.08 g/mol | [2] |
| GHS Hazard Statements | H221 (Flammable gas), H280 (Contains gas under pressure; may explode if heated) | [1] |
| Signal Word | Warning | [1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is mandatory for the safe handling of this compound.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood.[2][4]
-
Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, sparks, hot surfaces, and static discharge.[1][5] Use only non-sparking tools and explosion-proof equipment.[2]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) are readily accessible.[2]
-
System Integrity: Use equipment and piping rated for cylinder pressure.[1][5] A backflow prevention device in the piping is recommended.[5]
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
-
Eye and Face Protection: Safety glasses with side shields or chemical goggles are mandatory.[1] A face shield may be necessary if there is a splash hazard.[6]
-
Skin Protection:
-
Respiratory Protection:
Handling and Use
-
Cylinder Handling: Cylinders should be secured in an upright position.[1] Use a suitable hand truck for transporting cylinders; do not roll or drag them.
-
Connecting Equipment: Ensure that all connections are tight and leak-free before opening the cylinder valve.
-
Flow Control: Open the cylinder valve slowly.
-
Monitoring: Be aware of the signs of a leak, which may include a hissing sound or the smell of the gas if an odorant is present.
Storage
-
Location: Store cylinders in a dry, cool, and well-ventilated area, away from direct sunlight and heat sources.[1][2]
-
Incompatible Materials: Keep away from incompatible materials such as strong oxidizing agents.[4]
-
Cylinder Condition: Keep the valve protection cap in place until the cylinder is secured and ready for use.[1] Close the valve after each use and when the cylinder is empty.[5]
Emergency and Disposal Plan
Emergency Procedures: Leaks and Spills
Minor Leak:
-
Evacuate and Isolate: Clear the immediate area of all personnel.[1]
-
Ventilate: Increase ventilation to the area.[1]
-
Eliminate Ignition Sources: Shut off all possible sources of ignition.[1]
-
Stop the Leak: If it is safe to do so, stop the leak. This may involve closing the cylinder valve.[1]
-
Monitoring: Use appropriate gas detection equipment to monitor the concentration of the gas.
Major Leak:
-
Evacuate: Evacuate the entire area, moving upwind from the leak.[1]
-
Activate Alarms: Activate the building's fire alarm or emergency notification system.[7]
-
Call for Help: Once in a safe location, call emergency services and provide details about the location and nature of the leak.[8][9]
-
Do Not Re-enter: Do not re-enter the contaminated area until it has been cleared by emergency personnel.[8]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: For exposure to the liquid, flush the affected area with lukewarm water. Do not rub the area. Seek medical attention for frostbite. For gas exposure, flush skin with running water.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[1]
Disposal Plan
-
Product Disposal: Any unused product or residue should be incinerated at an approved facility.[1] Do not attempt to dispose of it in the sewer system.[2]
-
Container Disposal: Return empty or partially used cylinders to the supplier.[1] If a cylinder is damaged or non-returnable, it must be rendered gas-free before disposal according to local regulations.[1]
-
Contaminated Materials: Any materials used to clean up a spill should be placed in a suitable, sealed container for disposal as hazardous waste.[2]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to emergency response and disposal.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. purdue.edu [purdue.edu]
- 5. airgas.com [airgas.com]
- 6. ehs.ucsf.edu [ehs.ucsf.edu]
- 7. sanfordlab.org [sanfordlab.org]
- 8. Emergency Management > Emergency Procedures > Hazardous Materials Spill or Leak | UFV.ca [ufv.ca]
- 9. monash.edu [monash.edu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
